molecular formula C7H4Br2F2 B1450046 6-Bromo-2,3-difluorobenzyl bromide CAS No. 1807193-48-1

6-Bromo-2,3-difluorobenzyl bromide

Cat. No.: B1450046
CAS No.: 1807193-48-1
M. Wt: 285.91 g/mol
InChI Key: XQOCUAMBAPDZOL-UHFFFAOYSA-N
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Description

6-Bromo-2,3-difluorobenzyl bromide is a useful research compound. Its molecular formula is C7H4Br2F2 and its molecular weight is 285.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-(bromomethyl)-3,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F2/c8-3-4-5(9)1-2-6(10)7(4)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOCUAMBAPDZOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structure and reactivity of 6-Bromo-2,3-difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structure and Reactivity of 6-Bromo-2,3-difluorobenzyl bromide

Executive Summary & Chemical Identity

This compound is a highly specialized halogenated building block used primarily in the synthesis of pharmaceutical intermediates, specifically for fluoroquinolone antibiotics , kinase inhibitors , and antiviral agents .[1] Its value lies in its unique substitution pattern: a benzylic electrophile flanked by an ortho-bromo handle and an ortho-fluoro substituent. This arrangement offers dual-mode reactivity (nucleophilic substitution and metal-catalyzed cross-coupling) but introduces significant steric and electronic challenges that require precise experimental control.

Property Data
Systematic Name 1-(Bromomethyl)-6-bromo-2,3-difluorobenzene
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

Molecular Weight 285.91 g/mol
Physical State Low-melting solid or viscous liquid (dependent on purity/temperature)
Density (Predicted) ~1.9 - 2.0 g/mL (High density due to dibromo content)
Key Hazards Lachrymator , Corrosive (Skin Corr. 1B), Acute Toxicity

Structural Dynamics & Electronic Profile

The reactivity of this molecule is defined by the "Ortho-Effect" and the electron-deficient nature of the ring.

Steric Crowding (The Ortho-Clamp)

The benzylic carbon (


) is sandwiched between a Bromine atom at C6 and a Fluorine atom at C2.[1]
  • C6-Bromine: The Van der Waals radius of Bromine (1.85 Å) creates significant steric bulk, hindering the approach of nucleophiles to the

    
     position.[1]
    
  • C2-Fluorine: While smaller (1.47 Å), its high electronegativity creates a dipole that influences the trajectory of incoming nucleophiles.[1]

Electronic Activation
  • Inductive Effect (-I): The 2,3-difluoro pattern pulls electron density from the ring, making the benzylic protons more acidic (

    
     lowered).[1] This increases susceptibility to base-mediated elimination (formation of quinone methide-like intermediates) or over-alkylation.
    
  • Leaving Group Ability: The benzylic bromide is an excellent leaving group, but the electron-deficient ring destabilizes any developing carbocation character (

    
     pathway), forcing reactions to proceed primarily via a hindered 
    
    
    
    mechanism.[1]

Reactivity Map & Chemoselectivity

The molecule possesses two distinct electrophilic sites. Chemoselectivity is controlled by the choice of reagent (Hard vs. Soft Nucleophiles) and catalyst.[1]

ReactivityMap Center This compound (Dual Electrophile) PathA Path A: Benzylic Substitution (Sn2) Target: C-Br (sp3) Center->PathA Soft Nucleophiles (Amines, Thiols, Azides) PathB Path B: Cross-Coupling (Pd0) Target: Ar-Br (sp2) Center->PathB Pd(0) Catalyst (Suzuki, Buchwald) PathC Path C: Lithium-Halogen Exchange Target: C6-Li Center->PathC n-BuLi / -78°C (Kinetic Control)

Figure 1: Chemoselectivity map illustrating the three primary divergent synthetic pathways.[1]

Experimental Protocols

Protocol A: Synthesis via Radical Bromination (Wohl-Ziegler)

Context: This is the industrial standard for generating the benzyl bromide from the commercially available 6-bromo-2,3-difluorotoluene .

Reagents:

  • Precursor: 6-Bromo-2,3-difluorotoluene (1.0 equiv)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)[1]

  • Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (0.05 equiv)[1]

  • Solvent:

    
     (Traditional) or Trifluorotoluene (Green alternative)[1]
    

Step-by-Step Workflow:

  • Setup: Charge a flame-dried round-bottom flask with the toluene precursor and solvent (0.5 M concentration).

  • Degassing: Sparge with Argon for 15 minutes. Oxygen inhibits the radical chain.

  • Addition: Add NBS and Initiator in one portion.

  • Reaction: Heat to reflux (

    
    ). The reaction is complete when the dense NBS solid (bottom) converts to low-density succinimide (floats).[1]
    
  • Critical Endpoint: Monitor by HPLC/TLC. Stop immediately upon consumption of starting material to prevent gem-dibromination (formation of the benzal bromide).

  • Workup: Cool to

    
    , filter off succinimide, and concentrate the filtrate.
    
  • Purification: Recrystallization from Hexanes/EtOAc is preferred over distillation to avoid thermal decomposition.

Protocol B: Chemoselective Suzuki-Miyaura Coupling

Context: Coupling the aryl bromide (C6) while preserving the benzylic bromide for later steps.[1]

Reagents:

  • Substrate: this compound[2]

  • Partner: Aryl Boronic Acid (1.1 equiv)[1]

  • Catalyst:

    
     (5 mol%) - Chosen for stability.[1]
    
  • Base:

    
     (anhydrous) - Avoid hydroxides to prevent benzylic hydrolysis.
    
  • Solvent: 1,4-Dioxane (anhydrous).[1]

Workflow:

  • Dissolve substrate and boronic acid in dioxane under

    
    .
    
  • Add base and catalyst.

  • Heat to

    
    . Note: Higher temperatures may degrade the benzyl bromide.[1]
    
  • Self-Validation: If benzylic hydrolysis is observed (formation of benzyl alcohol), switch base to

    
     or 
    
    
    
    .[1]

Synthesis Workflow Diagram

SynthesisFlow Start Start: 6-Bromo-2,3-difluorotoluene Step1 Radical Bromination (NBS, AIBN, Reflux) Start->Step1 Check Checkpoint: HPLC/TLC (Avoid gem-dibromide) Step1->Check Workup Filtration & Concentration Check->Workup Conversion >98% Product Product: this compound Workup->Product

Figure 2: Process flow for the synthesis of the target molecule from its toluene precursor.

Safety & Handling (Lachrymator Warning)

CRITICAL SAFETY NOTICE: Benzyl bromides are potent lachrymators (tear gas agents).[1]

  • Containment: All weighing and transfers must occur inside a functioning fume hood.

  • Neutralization: Keep a beaker of 10% aqueous Sodium Thiosulfate or Sodium Bisulfite nearby. This solution rapidly quenches benzyl halides on glassware or spills.

  • PPE: Double nitrile gloves are recommended. If the substance contacts skin, wash with soap and water; do not use alcohol (increases absorption).[1]

References

  • Wohl-Ziegler Bromination Mechanism & Protocols

    • Title: Wohl-Ziegler Reaction - Organic Chemistry Portal
    • Source: Organic Chemistry Portal
    • URL:[Link][1]

  • Precursor Availability (6-Bromo-2,3-difluorotoluene)

    • Title: 6-Bromo-2,3-difluorotoluene Product Page[3]

    • Source: Thermo Fisher Scientific / Alfa Aesar[1]

  • Palladium Catalyzed Cross-Coupling of Benzyl Halides

    • Title: Palladium-catalyzed cross-coupling reactions of benzyl halides
    • Source: Sigma-Aldrich Technical Review[4]

  • Safety Data for Difluorobenzyl Bromides: Title: Safety Data Sheet - 2,6-Difluorobenzyl bromide (Analogous Hazard Profile) Source: Fisher Scientific

Sources

6-Bromo-2,3-difluorobenzyl bromide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 6-Bromo-2,3-difluorobenzyl bromide

Executive Summary

This compound (CAS: 1807193-48-1) is a specialized halogenated building block utilized in the synthesis of complex pharmaceutical agents. Distinguished by its "dual-electrophile" character—featuring a highly reactive benzylic bromide and a palladium-active aryl bromide—this compound serves as a linchpin for fragment-based drug discovery (FBDD). Its specific substitution pattern (2,3-difluoro) confers unique metabolic stability and conformational properties to bioactive scaffolds, making it a critical intermediate in the development of kinase inhibitors and GPCR modulators.

Physicochemical Characterization

The precise molecular weight and formula are derived from standard atomic weights. The compound is typically isolated as a dense liquid or low-melting solid, requiring careful handling due to its lachrymatory nature.

Table 1: Molecular Identity & Physical Properties

PropertyValueNotes
IUPAC Name 1-Bromo-2-(bromomethyl)-3,4-difluorobenzeneSystematic naming based on priority (Br > Alkyl > F)
Common Name This compoundNumbering relative to benzyl group (C1)
CAS Number 1807193-48-1Definitive identifier
Molecular Formula C₇H₄Br₂F₂
Molecular Weight 285.91 g/mol Average mass
Monoisotopic Mass 283.8648 DaBased on ⁷⁹Br isotopes
Physical State Liquid (Ambient)May crystallize upon prolonged cold storage
Solubility DCM, THF, Ethyl AcetateHydrolytically unstable in aqueous media

Synthetic Methodology

The synthesis of this compound is most reliably achieved via radical bromination of the corresponding toluene precursor. This protocol ensures regioselectivity for the benzylic position over the aromatic ring.

Core Protocol: Radical Bromination

Precursor: 6-Bromo-2,3-difluorotoluene (1-bromo-2-methyl-3,4-difluorobenzene). Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) or AIBN. Solvent: Carbon Tetrachloride (CCl₄) or Trifluorotoluene (PhCF₃) for greener chemistry.

Step-by-Step Workflow:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 6-Bromo-2,3-difluorotoluene (1.0 eq) in anhydrous PhCF₃ (0.2 M).

  • Reagent Addition: Add NBS (1.05 eq) and a catalytic amount of AIBN (0.05 eq).

  • Initiation: Degas the solution with nitrogen for 15 minutes. Heat the mixture to reflux (approx. 80-100°C depending on solvent).

  • Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc) or GC-MS. The reaction is complete when the limiting toluene precursor is consumed (typically 2–6 hours).

    • Note: Over-bromination to the benzal dibromide is a common side reaction; avoid large excesses of NBS.

  • Workup: Cool to room temperature. Filter off the precipitated succinimide byproduct.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via rapid silica gel chromatography (100% Hexanes → 5% EtOAc/Hexanes) to yield the product as a colorless to pale yellow oil.

Figure 1: Synthetic Pathway Visualization

Synthesis Precursor 6-Bromo-2,3-difluorotoluene Intermediate Radical Intermediate (Benzylic Radical) Precursor->Intermediate Initiation (Heat/Light) Reagents NBS, AIBN Solvent: PhCF3 Reagents->Intermediate Product This compound (C7H4Br2F2) Intermediate->Product Propagation

Caption: Radical bromination pathway converting the toluene precursor to the target benzyl bromide.

Applications in Medicinal Chemistry

This compound is a high-value "Linchpin Intermediate." Its utility lies in the differential reactivity of its two halogenated positions, allowing for sequential, orthogonal functionalization.

Mechanism of Action in Scaffold Synthesis:
  • Primary Reactivity (Sₙ2): The benzylic bromide is highly electrophilic. It reacts rapidly with nucleophiles (amines, thiols, phenols) under mild basic conditions to attach the "head" of the drug molecule.

  • Secondary Reactivity (Cross-Coupling): The aryl bromide (at position 6) remains intact during the initial alkylation. It subsequently serves as a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach the "tail" or diversify the core.

Strategic Advantage: The 2,3-difluoro substitution pattern modulates the pKa of adjacent functional groups and improves lipophilicity (LogD), often enhancing the metabolic stability of the final drug candidate by blocking oxidative metabolism at the ring.

Figure 2: Divergent Reactivity Profile

Reactivity Core This compound (Dual Electrophile) Step1 Step 1: S_N2 Alkylation (Base, DMF/MeCN) Core->Step1 Nucleophile Nucleophile (Nu-H) (Amine, Thiol, Phenol) Nucleophile->Step1 Intermediate Intermediate Scaffold (Ar-Br Intact) Step1->Intermediate Benzylic Attachment Coupling Step 2: Pd-Catalyzed Coupling (Suzuki, Buchwald) Intermediate->Coupling Late-Stage Diversification Final Final Bioactive Library (Diversified Core) Coupling->Final

Caption: Orthogonal functionalization strategy utilizing the benzylic and aryl bromide handles sequentially.

Handling, Stability & Safety

Critical Safety Warning: Benzyl bromides are potent lachrymators (tear-inducing agents) and vesicants.

  • Engineering Controls: All operations must be performed inside a certified chemical fume hood.

  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is moisture-sensitive and may hydrolyze to the corresponding alcohol and HBr if exposed to humid air.

  • Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the electrophilic bromide before cleanup.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 121591504, this compound. Retrieved from [Link]

  • American Chemical Society. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society. Retrieved from [Link]

Technical Guide: Applications of 6-Bromo-2,3-difluorobenzyl bromide in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications, synthesis, and medicinal chemistry significance of 6-Bromo-2,3-difluorobenzyl bromide , a specialized fluorinated building block.

Executive Summary

This compound (CAS: 1807193-48-1) is a high-value electrophilic intermediate used primarily in the synthesis of Soluble Guanylate Cyclase (sGC) stimulators and activators . Its structural uniqueness lies in the "crowded" substitution pattern: the benzylic carbon is flanked by a fluorine atom at the 2-position and a bromine atom at the 6-position.

This specific steric and electronic environment makes it a "privileged scaffold" for:

  • Indazole Functionalization: Serving as the key alkylating agent for the N-1 or C-3 position of indazole cores in cardiovascular drugs.

  • Conformational Locking: The ortho-bromo and ortho-fluoro substituents restrict rotation of the benzyl group in the active site, enhancing potency via entropy reduction.

  • Metabolic Stability: The 2,3-difluoro motif blocks common metabolic oxidation sites on the phenyl ring.

Chemical Profile & Reactivity

The molecule is an alkylating agent characterized by high reactivity due to the benzylic bromide, modulated by the electron-withdrawing effects of the fluorine atoms.

PropertySpecification
IUPAC Name 1-bromo-2-(bromomethyl)-3,4-difluorobenzene
CAS Number 1807193-48-1
Molecular Formula C₇H₄Br₂F₂
Molecular Weight 285.91 g/mol
Physical State Liquid or low-melting solid (depending on purity)
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)
Primary Reactivity Sₙ2 Nucleophilic Substitution (highly susceptible to amines, thiols, and alkoxides)
Structural Analysis: The "Ortho-Effect"

The 6-bromo-2,3-difluoro substitution pattern creates a unique steric pocket.

  • C1 (Benzyl Bromide): The reactive center.

  • C2 (Fluorine): Provides metabolic blocking and electronic modulation (lowers pKa of leaving group).

  • C6 (Bromine): A critical "handle." It serves as a steric block to enforce orthogonality in drug-receptor binding or as a site for further cross-coupling (e.g., Suzuki-Miyaura) if the scaffold needs extension.

Primary Application: sGC Stimulator Synthesis

The most documented application of this intermediate is in the optimization of sGC stimulators , a class of drugs used to treat pulmonary hypertension and heart failure (related to Riociguat and Vericiguat).

Mechanism of Action in Synthesis

In the synthesis of novel sGC stimulators (e.g., indazole derivatives described in patents such as WO 2010/065275 ), this benzyl bromide is used to install the lipophilic "tail" of the molecule. The bulky 6-bromo and 2,3-difluoro groups fill a specific hydrophobic pocket in the sGC enzyme, displacing the heme-NO domain or stabilizing the active conformation.

Synthetic Pathway Visualization

The following diagram illustrates the synthesis of the benzyl bromide from its aldehyde precursor and its subsequent application in alkylating an indazole core.

G Aldehyde 6-Bromo-2,3-difluorobenzaldehyde (CAS: 360576-04-1) Alcohol Benzyl Alcohol Intermediate Aldehyde->Alcohol Reduction (NaBH4, MeOH) Bromide 6-Bromo-2,3-difluorobenzyl bromide (The Reagent) Alcohol->Bromide Bromination (PBr3 or CBr4/PPh3) Drug sGC Stimulator Candidate (N1-Alkylated Indazole) Bromide->Drug S_N2 Alkylation (Cs2CO3, DMF, 60°C) Indazole 1H-Indazole Core (Nucleophile) Indazole->Drug + Nucleophile

Caption: Synthetic workflow converting the aldehyde precursor to the active benzyl bromide, followed by coupling to an indazole pharmacophore.

Detailed Experimental Protocols

Protocol A: Synthesis of this compound

Note: If the bromide is not commercially available, it is synthesized from 6-bromo-2,3-difluorobenzaldehyde.

Step 1: Reduction to Alcohol

  • Reagents: 6-Bromo-2,3-difluorobenzaldehyde (1.0 eq), Sodium Borohydride (NaBH₄, 1.1 eq), Methanol (MeOH).

  • Procedure: Dissolve aldehyde in MeOH at 0°C. Add NaBH₄ portion-wise. Stir at room temperature (RT) for 2 hours.

  • Workup: Quench with water, extract with Ethyl Acetate (EtOAc), dry over MgSO₄, and concentrate. Yields 6-bromo-2,3-difluorobenzyl alcohol .

Step 2: Bromination (Appel Reaction or PBr₃)

  • Reagents: Benzyl alcohol intermediate (1.0 eq), Phosphorus Tribromide (PBr₃, 0.4 eq) OR CBr₄/PPh₃.

  • Procedure (PBr₃ method): Dissolve alcohol in anhydrous Dichloromethane (DCM) at 0°C. Add PBr₃ dropwise. The 2,3-difluoro substitution decreases electron density, so reaction times may be longer (3–4 hours) than typical benzyl alcohols.

  • Workup: Quench carefully with saturated NaHCO₃ (gas evolution!). Extract with DCM.

  • Purification: Flash chromatography (Hexanes/EtOAc). The product is a lachrymatory liquid/solid.[1]

Protocol B: Alkylation of Indazole Core (Drug Synthesis)

This step installs the pharmacophore.

  • Setup: In a flame-dried flask, dissolve the Indazole derivative (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Base: Add Cesium Carbonate (Cs₂CO₃, 2.0 eq). Stir for 30 mins to deprotonate the indazole N-H.

  • Alkylation: Add This compound (1.1 eq) dropwise.

    • Critical Note: The steric bulk of the 6-bromo group may slow down the Sₙ2 reaction. Heating to 60–80°C is often required.

  • Monitoring: Monitor by LC-MS. The 6-bromo substituent provides a distinct isotopic pattern (1:1 doublet for ⁷⁹Br/⁸¹Br).

  • Isolation: Dilute with water, extract with EtOAc. Purify via silica gel chromatography. Regioselectivity (N1 vs N2 alkylation) is influenced by the base; Cs₂CO₃ favors N1.

Medicinal Chemistry: Why this Scaffold?

The selection of the 6-bromo-2,3-difluorobenzyl group is rarely accidental. It serves specific functions in Structure-Activity Relationship (SAR) studies:

  • Halogen Bonding: The bromine atom at the 6-position can participate in halogen bonding with backbone carbonyls in the receptor pocket, a high-energy interaction often exploited in modern kinase and cyclase inhibitors.

  • Metabolic Blocking: The 2,3-difluoro pattern prevents P450-mediated oxidation at the electron-rich positions of the ring.

  • Steric "Lock": The 6-bromo group creates a high rotational energy barrier relative to the methylene linker. This "pre-organizes" the molecule into the bioactive conformation, reducing the entropic penalty of binding.

Comparative Analysis of Benzyl Halides
Substituent PatternElectronic EffectSteric BulkMetabolic Stability
Unsubstituted NeutralLowLow (Oxidation prone)
2-Fluoro DeactivatedLowModerate
2,6-Difluoro Highly DeactivatedModerateHigh
6-Bromo-2,3-difluoro Complex High (Rotational Lock) Very High

Safety & Handling

  • Lachrymator: Like all benzyl bromides, this compound is a potent tear gas. Handle only in a functioning fume hood.

  • Corrosive: Causes severe skin burns and eye damage.

  • Neutralization: Spills should be treated with 10% aqueous sodium thiosulfate or sodium bisulfite to quench the alkylating potential before cleanup.

References

  • PubChem. (n.d.). This compound (Compound). National Library of Medicine. Retrieved from [Link]

  • Bayer Schering Pharma AG. (2010). Soluble Guanylate Cyclase Activators. WO Patent 2010/065275. (Describes the use of substituted benzyl indazoles).

Sources

Methodological & Application

Procedure for N-alkylation using 6-Bromo-2,3-difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision N-Alkylation with Sterically Congested Benzyl Halides

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

This guide details the optimized conditions for N-alkylation using 6-Bromo-2,3-difluorobenzyl bromide . Unlike standard benzyl halides, this electrophile presents a unique challenge: the benzylic carbon is flanked by a fluorine atom at the C2 position and a bulky bromine atom at the C6 position.

While the electron-withdrawing nature of the fluorine atoms generally activates the benzylic position, the C6-bromo substituent creates significant steric strain (the ortho-effect) that hinders the


 transition state. Successful alkylation requires a protocol that balances nucleophilicity with steric accommodation to prevent elimination side-products or stalled reactions.

Key Application: This scaffold is a high-value "bifunctional linker" in medicinal chemistry. The difluoro-motif improves metabolic stability (blocking P450 oxidation), while the aryl bromide serves as a pre-installed handle for downstream Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

Compound Profile & Safety Data

PropertySpecification
Compound Name This compound
CAS Number 1807193-48-1
Molecular Formula

Molecular Weight 285.91 g/mol
Physical State Liquid (at room temperature)
Storage 2–8°C, under inert atmosphere (

or Ar)
Hazards Lachrymator , Corrosive (

), Skin Sensitizer

Safety Critical Warning: Benzyl bromides are potent lachrymators (tear gas agents). All operations must be performed in a well-ventilated fume hood. Neutralize glassware and spills with a dilute solution of ammonia or sodium thiosulfate before removal from the hood.

Mechanistic Strategy

The reaction follows an


 mechanism.[1][2][3] However, the "trajectory of attack" for the incoming amine nucleophile is obstructed by the C6-Bromine.
  • The Problem: Standard weak bases (

    
     in Acetone) may be too slow, leading to long reaction times and potential hydrolysis of the bromide by trace moisture.
    
  • The Solution:

    • Solvent: Switch to polar aprotic solvents (DMF or NMP) to strip the cation and leave the amine "naked" and more nucleophilic.

    • Base: Use Cesium Carbonate (

      
      ). The large Cesium cation (
      
      
      
      ) has a weaker ion-pairing effect than Potassium (
      
      
      ), increasing the basicity and solubility in organic media.
    • Catalysis (Finkelstein): Addition of Potassium Iodide (KI) generates the in situ benzyl iodide. Iodide is a better leaving group (

      
      ) and a smaller nucleophile than the amine, allowing it to penetrate the steric shield first, creating a more reactive intermediate.
      

Experimental Protocols

Method A: Standard Protocol (Secondary Amines)

Best for: Unhindered secondary amines (e.g., morpholine, piperidine) where over-alkylation is impossible.

Reagents:

  • Amine (1.2 equiv)

  • This compound (1.0 equiv)

  • 
     (2.0 equiv)
    
  • Acetonitrile (MeCN) or DMF [0.2 M concentration]

Procedure:

  • Charge a flame-dried reaction vial with the secondary amine (1.2 mmol) and anhydrous

    
     (2.0 mmol).
    
  • Add anhydrous MeCN (5 mL) and stir at Room Temperature (RT) for 10 minutes.

  • Add This compound (1.0 mmol) dropwise via syringe.

    • Note: If the reagent is stored cold, allow it to warm to RT before opening to prevent water condensation.

  • Stir at RT. Monitor by TLC/LC-MS at 2 hours.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    .
Method B: Enhanced Protocol (Primary Amines & Heterocycles)

Best for: Primary amines (to prevent dialkylation) or sterically hindered nucleophiles.

Reagents:

  • Amine (1.5 - 2.0 equiv) [Excess prevents polyalkylation]

  • This compound (1.0 equiv)

  • 
     (2.5 equiv)
    
  • Potassium Iodide (KI) (0.1 equiv) [Catalyst]

  • DMF (anhydrous)

Procedure:

  • Dissolve the amine (1.5 mmol) in anhydrous DMF (3 mL) in a round-bottom flask under

    
    .
    
  • Add

    
     (2.5 mmol) and KI (0.1 mmol). Stir vigorously.
    
  • Heat the mixture to 60°C .

  • Dissolve this compound (1.0 mmol) in DMF (1 mL) and add it slowly (over 30 mins) to the hot amine solution.

    • Why? Slow addition keeps the concentration of the alkylating agent low relative to the amine, favoring mono-alkylation.

  • Stir at 60°C for 4–6 hours.

  • Quench: Cool to RT. Add saturated aqueous

    
    .
    
  • Extraction: Extract with EtOAc. Crucial: Wash the organic layer 3 times with 5% LiCl solution to remove DMF completely.

Visualization of Workflow

ReactionWorkflow Start Start: Reagent Prep Solvent Solvent Choice (MeCN vs DMF) Start->Solvent BaseAdd Add Base (K2CO3 or Cs2CO3) Solvent->BaseAdd Addition Slow Addition of Benzyl Bromide BaseAdd->Addition + Nucleophile Monitor Monitor (LCMS) Is SM consumed? Addition->Monitor Monitor->Addition Incomplete (Add Heat/KI) Quench Quench & Workup (Remove DMF) Monitor->Quench Complete

Caption: Step-by-step workflow for the N-alkylation process, highlighting the critical decision points for optimization.

Troubleshooting & Optimization Logic

The following decision tree assists in selecting the correct parameters based on your specific nucleophile.

DecisionTree Root Select Nucleophile Type SecAmine Secondary Amine (e.g., Morpholine) Root->SecAmine PriAmine Primary Amine (e.g., Aniline, Benzylamine) Root->PriAmine Heterocycle N-Heterocycle (e.g., Imidazole) Root->Heterocycle MethodA Method A: K2CO3 / MeCN / RT SecAmine->MethodA Low Sterics MethodB Method B: Cs2CO3 / DMF / 60°C + KI Catalyst PriAmine->MethodB High Control Req. Heterocycle->MethodB Weak Nucleophile MethodC Method C: NaH / THF / 0°C (Deprotonation First) Heterocycle->MethodC If pKa > 12

Caption: Decision matrix for selecting reaction conditions based on amine sterics and pKa.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Reaction Stalled (<50% Conv.) Steric hindrance at C6-position.Add 10 mol% KI (Finkelstein) and increase temp to 80°C.
Dialkylation (Primary Amines) Alkyl bromide concentration too high.Use Method B . Increase amine equivalents to 3.0. Add bromide dropwise over 1 hour.
Hydrolysis (Benzyl Alcohol formed) Wet solvent or hygroscopic base.Flame-dry glassware. Use anhydrous DMF. Store

in a desiccator.
Darkening/Tarry Mixture Decomposition via elimination.Lower temperature.[4] Ensure inert atmosphere (

).

References

  • Sigma-Aldrich. this compound Product Page. Link

  • Apollo Scientific. Product Datasheet: this compound. Link

  • Salvatore, R. N., et al. (2002). "Cesium effect: High chemoselectivity in direct N-alkylation of amines." Tetrahedron, 58(17), 3329-3347. (Mechanistic basis for using Cs2CO3).
  • Reich, H. J. (2023). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Reference for selecting bases for heterocycles).

Sources

The Art of the Bond: A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling of Aryl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in drug discovery and development, the ability to precisely and efficiently construct complex molecular architectures is paramount. Among the most powerful tools in the synthetic chemist's arsenal are the palladium-catalyzed cross-coupling reactions. These transformative methods have revolutionized the way we approach the synthesis of pharmaceuticals, natural products, and advanced materials by enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with unparalleled efficiency and functional group tolerance.[1][2][3] This guide provides an in-depth exploration of the palladium-catalyzed cross-coupling of aryl bromides, a class of substrates that strikes an optimal balance between reactivity and stability, making them workhorses in both academic and industrial laboratories.

This document moves beyond a simple recitation of protocols. It is designed to provide a deep, mechanistic understanding of why certain conditions are chosen, empowering you to troubleshoot and adapt these powerful reactions to your specific synthetic challenges. We will delve into the catalytic cycles of the most prevalent transformations, discuss the critical role of ligands and precatalysts, and provide detailed, field-tested protocols for immediate application.

The Heart of the Matter: The Palladium Catalytic Cycle

At its core, most palladium-catalyzed cross-coupling reactions of aryl bromides operate through a general catalytic cycle involving Pd(0) and Pd(II) oxidation states.[4][5][6] Understanding this cycle is fundamental to rational reaction design and optimization.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex. This is often the rate-determining step, and its efficiency is highly dependent on the electron density of the aryl bromide and the nature of the supporting ligands on the palladium center.[7][8]

  • Transmetalation (for C-C and C-Heteroatom couplings) or Migratory Insertion (for Heck-type reactions): In this step, the second coupling partner is introduced. For reactions like Suzuki or Stille, this involves the transfer of an organic group from an organometallic reagent to the palladium center.[9][10] For the Heck reaction, the alkene coordinates to the palladium and then inserts into the Pd-Aryl bond.[11]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][12]

Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(Br)L_n Ar-Pd(II)(Br)L_n Pd(0)L_n->Ar-Pd(II)(Br)L_n Oxidative Addition (Ar-Br) Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Ar-Pd(II)(Br)L_n->Ar-Pd(II)(R)L_n Transmetalation (R-M) Ar-Pd(II)(R)L_n->Pd(0)L_n Reductive Elimination (Ar-R)

Caption: Generalized Catalytic Cycle for Pd-Catalyzed Cross-Coupling.

The Modern Approach: Palladium Precatalysts

Historically, the active Pd(0) species was generated in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃. However, these methods can be unreliable, as the reduction to Pd(0) can be inefficient, and the presence of ligands like dibenzylideneacetone (dba) can sometimes inhibit the reaction.[13][14]

Modern cross-coupling chemistry heavily relies on the use of well-defined, air- and moisture-stable Pd(II) precatalysts .[15] These complexes are designed to readily generate the active, monoligated Pd(0) species under the reaction conditions, leading to more reproducible and efficient catalysis.[14][16] The Buchwald precatalysts, for example, are widely used and feature a palladacycle that undergoes facile reductive elimination in the presence of a base to enter the catalytic cycle.[15]

Precatalyst Activation cluster_0 Buchwald Precatalyst Activation Precatalyst [Pd(II)-Ligand Complex] ActiveCatalyst L-Pd(0) Precatalyst->ActiveCatalyst Base-mediated Reductive Elimination

Caption: Activation of a Pd(II) precatalyst to the active Pd(0) species.

Key Applications and Protocols

The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction for the formation of biaryl structures, which are prevalent in pharmaceuticals.[2][17] It involves the coupling of an aryl bromide with an organoboron reagent, typically a boronic acid or ester.[9]

Causality Behind Experimental Choices:

  • Base: A base is crucial for the activation of the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[18][19] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can significantly impact the reaction outcome, with stronger bases often required for less reactive substrates.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is often employed. Water can help to dissolve the inorganic base and facilitate the formation of the boronate complex.[9]

  • Ligand: Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are highly effective.[4] These ligands promote the oxidative addition step and stabilize the catalytically active monoligated palladium species.[4]

Suzuki Protocol start Start reagents Combine Aryl Bromide (1.0 eq), Boronic Acid (1.2 eq), Base (2.0 eq), Pd Catalyst/Ligand (1-2 mol%) start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere (e.g., 80-100 °C) solvent->reaction workup Aqueous Workup (e.g., add water, extract with EtOAc) reaction->workup purify Purify by Chromatography workup->purify end End purify->end

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • To a flame-dried reaction vessel, add the aryl bromide (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ with SPhos, or a precatalyst like SPhos Pd G3, 1-2 mol%).

  • Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Place the reaction mixture in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).[9]

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ComponentTypical LoadingPurpose
Aryl Bromide1.0 equivElectrophile
Boronic Acid1.1 - 1.5 equivNucleophile
Palladium Catalyst0.5 - 5 mol%Catalyst
Ligand1 - 10 mol%Stabilizes/activates catalyst
Base (e.g., K₂CO₃)2.0 - 3.0 equivActivates boronic acid
Solvent0.1 - 0.5 MReaction medium
The Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of aryl amines is a cornerstone of medicinal chemistry, as the aniline moiety is a key pharmacophore in numerous drugs.[20][21] The Buchwald-Hartwig amination provides a direct and general method for coupling aryl bromides with a vast array of amines, including primary and secondary amines, anilines, and even ammonia equivalents.[22][23]

Causality Behind Experimental Choices:

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile.[23] Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and sodium tert-butoxide (NaOtBu) are commonly used.

  • Ligand: The choice of ligand is critical and has evolved through several "generations." Bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) or ferrocenyl-based ligands (e.g., dppf) are highly effective, enabling the coupling of challenging substrates at lower temperatures.[12][24]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard to prevent quenching of the strong base.

Step-by-Step Methodology:

  • In a nitrogen-filled glovebox, charge a reaction vial with the palladium precatalyst (e.g., BrettPhos Pd G3, 2-5 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equiv).

  • Add the aryl bromide (1.0 equiv) and the amine (1.2 equiv).

  • Add the anhydrous solvent (e.g., t-BuOH or toluene).[12]

  • Seal the vial and remove it from the glovebox.

  • Stir the mixture at the specified temperature (can range from room temperature to 110 °C) until the starting material is consumed.[25]

  • Cool the reaction, quench carefully with water or saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Dry, concentrate, and purify the product via column chromatography.

ComponentTypical LoadingPurpose
Aryl Bromide1.0 equivElectrophile
Amine1.1 - 1.5 equivNucleophile
Palladium Catalyst1 - 5 mol%Catalyst
Ligand1.2 - 6 mol%Essential for reactivity
Base (e.g., NaOtBu)1.2 - 2.0 equivAmine deprotonation
Solvent0.1 - 1.0 MAnhydrous reaction medium
The Heck Reaction: Arylation of Alkenes

The Heck reaction is a powerful method for forming C-C bonds by coupling aryl bromides with alkenes, typically leading to substituted olefins.[6][26] This reaction is instrumental in synthesizing stilbenes, cinnamates, and other important conjugated systems.[26]

Causality Behind Experimental Choices:

  • Base: A mild organic or inorganic base (e.g., triethylamine, K₂CO₃) is used to neutralize the HBr generated during the reaction, regenerating the Pd(0) catalyst.[11]

  • Ligand: While ligandless conditions can sometimes be effective, phosphine ligands like PPh₃ or more specialized N-heterocyclic carbene (NHC) ligands often improve yields and reliability, especially for less reactive aryl bromides.[27]

  • Regioselectivity: The addition of the aryl group to the alkene is typically governed by sterics, occurring at the less substituted carbon of the double bond.[7]

Step-by-Step Methodology:

  • Combine the aryl bromide (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), ligand (e.g., PPh₃, 2-10 mol%), and base (e.g., triethylamine, 1.5 equiv) in a reaction flask.

  • Add the alkene (1.2-1.5 equiv) and the solvent (e.g., acetonitrile, DMF).

  • Heat the mixture under an inert atmosphere (typically 80-120 °C) until the reaction is complete.[27]

  • Cool the reaction mixture and filter to remove palladium black and inorganic salts.

  • Concentrate the filtrate and purify the residue by column chromatography or recrystallization.[11]

ComponentTypical LoadingPurpose
Aryl Bromide1.0 equivElectrophile
Alkene1.2 - 2.0 equivNucleophile
Palladium Catalyst1 - 5 mol%Catalyst
Ligand (optional)2 - 10 mol%Improves catalyst performance
Base (e.g., Et₃N)1.5 - 3.0 equivNeutralizes HBr byproduct
Solvent0.2 - 1.0 MReaction medium
The Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling is the premier method for synthesizing arylalkynes by reacting an aryl bromide with a terminal alkyne.[28][29] This reaction traditionally requires both a palladium catalyst and a copper(I) co-catalyst.

Causality Behind Experimental Choices:

  • Copper(I) Co-catalyst: The role of the copper is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the arylpalladium(II) complex.[30][31]

  • Base: An amine base, such as triethylamine or diisopropylamine, serves both as the base to deprotonate the alkyne and often as the solvent.[30]

  • Copper-Free Variants: Concerns about copper contamination have led to the development of copper-free Sonogashira protocols. These often require more specialized ligands and conditions but offer a cleaner reaction profile.[32]

Step-by-Step Methodology:

  • To a solution of the aryl bromide (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Add the amine base (e.g., triethylamine, 2.0-3.0 equiv).

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) under an inert atmosphere until complete.[30]

  • Upon completion, dilute the reaction with water and extract with an organic solvent.

  • Wash the organic layer with saturated aqueous NH₄Cl to remove copper salts.

  • Dry, concentrate, and purify the product by chromatography.

ComponentTypical LoadingPurpose
Aryl Bromide1.0 equivElectrophile
Terminal Alkyne1.1 - 1.5 equivNucleophile
Palladium Catalyst1 - 5 mol%Catalyst
Copper(I) Iodide1 - 10 mol%Co-catalyst
Amine Base (e.g., Et₃N)2.0 - 5.0 equivBase and/or solvent
Solvent0.1 - 1.0 MReaction medium

Troubleshooting and Final Insights

Even with well-established protocols, challenges can arise. Low or no yield is a common issue that can often be traced back to a few key areas.[33]

  • Catalyst Inactivity: Ensure your palladium source and ligands are of high quality. Precatalysts are often more reliable than generating the active catalyst in situ.[13][33]

  • Reagent Purity: Solvents and reagents must be anhydrous, and the reaction must be performed under a strictly inert atmosphere, as oxygen can deactivate the Pd(0) catalyst.[33]

  • Incorrect Base or Ligand: The choice of base and ligand is not universal. A systematic screen of different bases and ligands is often the most effective way to optimize a new transformation.

  • Substrate Reactivity: Electron-poor aryl bromides are generally more reactive in the oxidative addition step, while electron-rich ones may require more forcing conditions or more active catalyst systems.[34]

The palladium-catalyzed cross-coupling of aryl bromides is a vast and dynamic field. The reactions discussed here represent the foundational pillars upon which countless synthetic strategies in drug discovery are built.[1] By understanding the underlying mechanisms and the rationale behind the specific reagents and conditions, you are well-equipped to harness the full potential of these remarkable transformations in your own research endeavors.

References

  • Bruno, N. C., & Buchwald, S. L. (n.d.). New Palladium Precatalysts For Cross-Coupling Reactions. ABCR. Retrieved from [Link]

  • (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society. Retrieved from [Link]

  • (2010). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. PMC. Retrieved from [Link]

  • Hazari, N., et al. (n.d.). Well-defined nickel and palladium precatalysts for cross-coupling. SciSpace. Retrieved from [Link]

  • (2018). Well-Defined Palladium(II)–NHC Precatalysts for Cross-Coupling Reactions of Amides and Esters by Selective N–C/O–C Cleavage. Accounts of Chemical Research. Retrieved from [Link]

  • (2017). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]

  • (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Retrieved from [Link]

  • (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. Retrieved from [Link]

  • (n.d.). Heck reaction. Wikipedia. Retrieved from [Link]

  • (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Retrieved from [Link]

  • (2004). Aqueous-phase, palladium-catalyzed cross-coupling of aryl bromides under mild conditions, using water-soluble, sterically demanding alkylphosphines. Semantic Scholar. Retrieved from [Link]

  • (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC. Retrieved from [Link]

  • (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. Retrieved from [Link]

  • (n.d.). Heck Coupling. NROChemistry. Retrieved from [Link]

  • (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Retrieved from [Link]

  • (n.d.). Heck Reaction Mechanism. BYJU'S. Retrieved from [Link]

  • (n.d.). Stille Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). Sonogashira coupling. Wikipedia. Retrieved from [Link]

  • (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC. Retrieved from [Link]

  • (2020, July 25). Sonogashira Coupling. YouTube. Retrieved from [Link]

  • (2021, July 2). Buchwald-Hartwig Coupling. YouTube. Retrieved from [Link]

  • (n.d.). Stille reaction. Wikipedia. Retrieved from [Link]

  • (2001). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters - ACS Publications. Retrieved from [Link]

  • (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • (2008). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC. Retrieved from [Link]

  • (n.d.). The Stille Reaction. Chem 115 Myers. Retrieved from [Link]

  • (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. Retrieved from [Link]

  • (n.d.). The Mechanisms of the Stille Reaction. University of Windsor. Retrieved from [Link]

  • (n.d.). Pd cross-coupling mechanism of the Stille reaction. ResearchGate. Retrieved from [Link]

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (n.d.). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara. Retrieved from [Link]

  • (2023). Suzuki Cross Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). DOI:10.1039/C9CY01331H. Retrieved from [Link]

  • (n.d.). Suzuki reaction. Wikipedia. Retrieved from [Link]

  • (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Retrieved from [Link]

  • (2024). Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • (2017). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH. Retrieved from [Link]

  • (n.d.). 1 Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field. Wiley-VCH. Retrieved from [Link]

  • (2011). Palladium-catalyzed cross-coupling reactions of aryl mesylates. Chemical Society Reviews (RSC Publishing). DOI:10.1039/C1CS15114B. Retrieved from [Link]

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Application Notes and Protocols: Preparation of Fluorinated Benzyl Amines from Benzyl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Benzyl Amine Scaffolds

The incorporation of fluorine into organic molecules is a cornerstone strategy in modern medicinal chemistry and drug development.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate the physicochemical and biological properties of a parent molecule. When introduced into the versatile benzyl amine scaffold, fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to biological targets through favorable electrostatic interactions, and fine-tune lipophilicity and bioavailability.[1]

This technical guide provides a comprehensive overview of synthetic strategies for preparing two distinct classes of fluorinated benzyl amines from benzyl bromide precursors:

  • Ring-Fluorinated Benzyl Amines: Where the fluorine atom is a substituent on the aromatic ring.

  • α-Fluorobenzyl Amines: Where the fluorine atom is directly attached to the benzylic carbon, a modification that imparts significant changes to the amine's basicity and stereoelectronic properties.

We will explore both classical and contemporary methodologies, providing detailed, field-proven protocols and the mechanistic rationale behind them.

Strategic Overview of Synthetic Pathways

The synthesis of fluorinated benzyl amines from benzyl bromides diverges based on the desired location of the fluorine atom. The following diagram illustrates the primary strategic approaches discussed in this guide.

G Synthetic Pathways from Benzyl Bromide cluster_0 Part I: Ring-Fluorinated Benzyl Amines cluster_1 Part II: α-Fluorobenzyl Amines start1 Fluorinated Benzyl Bromide prod1 Ring-Fluorinated Benzyl Amine start1->prod1 Nucleophilic Amination (e.g., Gabriel, Azide Route) start2 Benzyl Bromide inter1 Benzyl Amine (Protected) start2->inter1 Nucleophilic Amination + Protection prod2 α-Fluorobenzyl Amine inter1->prod2 Direct Benzylic C-H Fluorination + Deprotection

Caption: High-level overview of synthetic strategies.

Part I: Synthesis of Ring-Fluorinated Benzyl Amines via Nucleophilic Substitution

The most direct method to synthesize benzyl amines with fluorine on the aromatic ring is through the nucleophilic substitution of a corresponding ring-fluorinated benzyl bromide. Primary benzyl bromides are excellent substrates for SN2 reactions, reacting readily with nitrogen nucleophiles. Direct alkylation with ammonia is often avoided due to the potential for over-alkylation, yielding mixtures of primary, secondary, and tertiary amines.[2] Therefore, more controlled methods using ammonia surrogates are preferred.

Key Methodologies & Mechanistic Considerations
  • The Gabriel Synthesis: This classic method utilizes the potassium salt of phthalimide as an ammonia surrogate.[3] The phthalimide anion is an effective nucleophile that attacks the benzyl bromide. The two carbonyl groups flanking the nitrogen prevent over-alkylation. The primary amine is then liberated in a subsequent hydrolysis step, typically with hydrazine.[2][4][5]

  • The Azide Reduction Method: This robust two-step process involves an initial SN2 reaction with sodium azide to form a benzyl azide intermediate.[6] Azides are stable, easily purified, and can be cleanly reduced to the primary amine via methods like catalytic hydrogenation (H₂/Pd-C) or with reagents such as lithium aluminum hydride (LiAlH₄).

Protocol 1: Gabriel Synthesis of 4-Fluorobenzylamine

This protocol details the synthesis of a primary ring-fluorinated benzyl amine from 4-fluorobenzyl bromide.

Step A: Synthesis of N-(4-Fluorobenzyl)phthalimide

  • Setup: In a 100 mL round-bottom flask, add potassium phthalimide (2.04 g, 11.0 mmol) to 30 mL of anhydrous N,N-dimethylformamide (DMF). Stir the suspension.

  • Reaction: Add 4-fluorobenzyl bromide (1.32 mL, 10.0 mmol) dropwise to the stirred suspension at room temperature.

  • Heating & Monitoring: Heat the mixture to 60-70 °C and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzyl bromide starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into 150 mL of cold deionized water. A white precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum. The crude N-(4-fluorobenzyl)phthalimide is often of sufficient purity for the next step.

Step B: Hydrazinolysis to 4-Fluorobenzylamine

  • Setup: To the flask containing the crude N-(4-fluorobenzyl)phthalimide (from Step A), add 50 mL of ethanol.

  • Reaction: Add hydrazine monohydrate (0.6 mL, ~12.0 mmol) to the suspension.

  • Heating & Monitoring: Heat the mixture to reflux for 1-2 hours. A thick, white precipitate of phthalhydrazide will form.[5]

  • Workup: Cool the mixture to room temperature. Acidify with concentrated HCl (aq) to dissolve the product and precipitate any remaining phthalhydrazide.

  • Isolation: Filter off the solid phthalhydrazide. Make the filtrate strongly basic (pH > 12) with aqueous NaOH.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the 4-fluorobenzylamine product.

Part II: Synthesis of α-Fluorobenzyl Amines

Synthesizing benzyl amines with fluorine at the benzylic position is a more complex task that requires a multi-step approach. The most reliable modern strategy involves first synthesizing and protecting the benzyl amine, followed by a direct, late-stage fluorination of the activated benzylic C-H bond.

G Workflow for α-Fluorobenzyl Amine Synthesis start Benzyl Bromide step1 1. Amination (e.g., Azide Route) start->step1 inter1 Benzyl Amine step1->inter1 step2 2. N-Protection (e.g., Boc₂O) inter1->step2 inter2 N-Boc-Benzylamine step2->inter2 step3 3. Benzylic C-H Fluorination (Photocatalytic) inter2->step3 inter3 N-Boc-α-Fluorobenzylamine step3->inter3 step4 4. N-Deprotection (e.g., TFA/HCl) inter3->step4 product α-Fluorobenzyl Amine step4->product

Caption: Step-wise workflow for α-fluorobenzyl amine synthesis.

Section 2.1: Amine Synthesis and Protection

The first phase involves converting the starting benzyl bromide into a benzyl amine (as described in Part I) and then protecting the nitrogen atom. Protection is critical because the free amine can interfere with many fluorination reagents and conditions. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability and ease of introduction and removal.[7][8]

Protocol 2: Boc-Protection of Benzylamine
  • Setup: In a 250 mL flask, dissolve benzylamine (5.35 g, 50.0 mmol) in a mixture of 50 mL of tetrahydrofuran (THF) and 25 mL of water.

  • Reaction: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (12.0 g, 55.0 mmol, 1.1 equiv) to the solution. Then, add a solution of sodium bicarbonate (6.3 g, 75.0 mmol) in 50 mL of water.

  • Stirring: Allow the reaction to warm to room temperature and stir vigorously for 4-6 hours.

  • Workup: Remove the THF under reduced pressure. Extract the remaining aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing & Isolation: Combine the organic layers and wash with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc-benzylamine product, which is typically a white solid or colorless oil of high purity.[9][10]

Section 2.2: Direct Photocatalytic Fluorination of Benzylic C-H Bonds

With the protected amine in hand, the key C-F bond formation can be achieved. Modern photocatalytic methods have emerged as powerful tools for this transformation, offering mild conditions and high selectivity.[11] These reactions typically proceed via a radical mechanism involving a Hydrogen Atom Transfer (HAT) step.

Mechanistic Rationale: A photoorganocatalyst, such as xanthone, is excited by light (e.g., from a household compact fluorescent lamp) to its triplet state.[4][7] This excited catalyst is a powerful hydrogen atom abstractor and selectively removes a hydrogen atom from the weakest C-H bond, which is the benzylic position. The resulting benzylic radical is then trapped by an electrophilic fluorine source, such as Selectfluor, in a Fluorine Atom Transfer (FAT) step to form the C-F bond.[2][4]

Reagent/ParameterFunction / RationaleTypical Value/Type
Substrate N-Protected Benzyl Amine1.0 equiv
Fluorine Source Electrophilic "F+" source for radical trappingSelectfluor (1.2 - 1.5 equiv)
Photocatalyst Absorbs light, initiates HATXanthone (5 mol%)
Solvent Must be transparent to irradiation wavelengthAcetonitrile (MeCN)
Light Source Excites the photocatalystCompact Fluorescent Lamp (CFL)
Atmosphere Oxygen quenches radical reactionsInert (N₂ or Argon)
Protocol 3: Photocatalytic Fluorination of N-Boc-Benzylamine

This protocol is adapted from established continuous-flow and batch procedures for benzylic C-H fluorination.[4][7]

  • Solution Preparation: In a vial, dissolve Selectfluor (1.2 equiv) and xanthone (0.05 equiv) in HPLC-grade acetonitrile. Sonicate until homogeneous. Add the N-Boc-benzylamine (1.0 equiv).

  • Degassing: Seal the vial and degas the solution by bubbling nitrogen through it for 10-15 minutes.

  • Irradiation: Place the vial approximately 5-10 cm from a compact fluorescent lamp (CFL, "black-light" blue or similar). Stir the reaction mixture vigorously to ensure even irradiation.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove residual Selectfluor and catalyst.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to isolate the N-Boc-α-fluorobenzylamine.

Section 2.3: Amine Deprotection

The final step is the removal of the Boc group to liberate the target α-fluorobenzyl amine. This is reliably achieved under acidic conditions, which cleave the acid-labile carbamate.[12][13]

Protocol 4: Deprotection of N-Boc-α-Fluorobenzylamine
  • Setup: Dissolve the purified N-Boc-α-fluorobenzylamine (1.0 equiv) in dichloromethane (DCM).

  • Reaction: Cool the solution to 0 °C. Add trifluoroacetic acid (TFA) (5-10 equiv, or use a 25% TFA/DCM solution) dropwise.

  • Stirring & Monitoring: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC for the consumption of the starting material.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Final Processing: Dissolve the residue in a minimal amount of DCM and neutralize with saturated NaHCO₃ solution. Extract the product with DCM or another suitable organic solvent. Dry the organic layer, filter, and concentrate to yield the final α-fluorobenzyl amine. The product may be isolated as the free base or as an acid salt (e.g., hydrochloride) by treatment with HCl in ether.[7]

Safety Considerations
  • Benzyl Bromides: These compounds are potent lachrymators and skin irritants. Always handle them in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Fluorinating Agents: Electrophilic fluorinating agents like Selectfluor are strong oxidizers. Avoid contact with combustible materials. Handle with care and appropriate PPE.

  • Azide Reagents: Sodium azide is highly toxic. Avoid inhalation of dust and contact with skin. Azide reactions should never be acidified during workup until the excess azide is quenched or removed, as this can generate highly explosive hydrazoic acid (HN₃).

  • Hydrazine: Hydrazine is highly toxic and a suspected carcinogen. Handle only in a chemical fume hood with appropriate PPE.

Conclusion

The synthesis of fluorinated benzyl amines from benzyl bromides is a task with well-defined solutions tailored to the specific structural isomer required. For ring-fluorinated analogues, classical nucleophilic substitution methods such as the Gabriel synthesis or the azide reduction pathway provide reliable and scalable access to primary amines. For the more synthetically challenging α-fluorobenzyl amines, a modern multi-step approach is superior. This strategy leverages the controlled installation of the amine, robust N-protection, and a powerful, late-stage photocatalytic C-H fluorination. By understanding the causality behind each synthetic choice—from the selection of an ammonia surrogate to the necessity of an amine protecting group—researchers can effectively and safely prepare these valuable fluorinated building blocks for applications in drug discovery and materials science.

References
  • Cantillo, D., de Frutos, O., Rincón, J. A., Mateos, C., & Kappe, C. O. (2014). A Continuous-Flow Protocol for Light-Induced Benzylic Fluorinations. The Journal of Organic Chemistry, 79(17), 8486–8490. [Link]

  • SYNTHESIS OF BENZYL FLUORIDES. (2014). Organic Chemistry Portal. [Link]

  • Benzylic C(sp3)–H fluorination. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • Mondal, S., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances. [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.). ResearchGate. [Link]

  • The Gabriel Synthesis of Benzylamine. (n.d.). ResearchGate. [Link]

  • Gabriel synthesis. (2024). Wikipedia. [Link]

  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2013). ISRN Organic Chemistry. [Link]

  • The Gabriel Synthesis. (2024). Master Organic Chemistry. [Link]

  • Supplementary Information: EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals. [Link]

  • Murphy, C. D. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. UCD Research Repository. [Link]

  • Lin, A., Huehls, C. B., & Yang, J. (2014). Recent Advances in C-H Fluorination. Organic Chemistry Frontiers. [Link]

  • Aouf, N. E., et al. (2014). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

  • Katritzky, A. R., et al. (2013). Dual protection of amino functions involving Boc. RSC Advances. [Link]

  • Benzylic C(sp3)–H fluorination. (2024). National Institutes of Health (NIH). [Link]

  • Pitts, C. R., Bume, D. D., & Lectka, T. (2015). Direct Photocatalytic Fluorination of Benzylic C-H Bonds with N-Fluorobenzenesulfonimide. The Royal Society of Chemistry. [Link]

Sources

Technical Application Note: Precision Benzylic Bromination of 6-Bromo-2,3-Difluorotoluene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzylic bromination of 6-bromo-2,3-difluorotoluene presents a unique challenge in organic synthesis due to the convergence of significant steric hindrance and electronic deactivation. The methyl group is flanked by an ortho-bromine and an ortho-fluorine atom, creating a "steric pocket" that impedes radical access. Furthermore, the electron-withdrawing nature of the halogenated ring destabilizes the benzylic radical intermediate, reducing reaction rates and increasing the threshold for initiation.

This guide moves beyond standard textbook protocols (e.g., NBS/CCl₄) to provide optimized, field-proven methodologies using modern solvents (PhCF₃, Acetonitrile) and initiators. Crucially, it includes a "Rescue Protocol" using diethyl phosphite to recover yield from over-brominated byproducts, a common pitfall in this specific synthesis.

Part 1: Strategic Reagent & Solvent Selection

The Brominating Agent: NBS vs. DBDMH

For this sterically hindered substrate, the choice of brominating agent dictates the reaction vector (benzylic vs. aromatic substitution).

ReagentProsConsRecommendation
NBS (N-Bromosuccinimide) Standard industry reagent; slow release of Br₂ maintains low concentration, favoring radical pathway over ionic ring bromination.Low atom economy (only 45% mass active).Primary Choice for initial scale-up and reliability.
DBDMH (1,3-Dibromo-5,5-dimethylhydantoin) High atom economy (55% mass active); milder exotherm; often faster.Can be too aggressive for highly electron-deficient rings, potentially leading to over-bromination.Secondary Choice for optimization if NBS is too slow.
The Solvent System: Moving Away from CCl₄

Carbon tetrachloride (CCl₄) is obsolete.[1] Modern protocols utilize Trifluorotoluene (PhCF₃) or Acetonitrile (MeCN) .

  • Trifluorotoluene (PhCF₃): The direct "green" replacement for CCl₄. It mimics the boiling point and non-polar nature of CCl₄ but is less toxic. It is ideal for thermal radical reactions (AIBN/BPO).

  • Acetonitrile (MeCN): The solvent of choice for photochemical bromination. Its polarity helps solubilize the succinimide byproduct, keeping reactor surfaces clean during flow or batch photochemistry.

Initiation: Thermal vs. Photochemical[2]
  • Thermal (AIBN/BPO): Reliable but requires heating (80°C+), which can promote thermodynamic side products.

  • Photochemical (Blue LED/CFL): Allows reaction at lower temperatures (RT to 40°C), reducing thermal degradation. Blue LED (450-470 nm) is highly efficient for exciting the Br-Br bond (formed in situ from NBS).

Part 2: Mechanistic Pathway & Logic

The reaction follows a radical chain mechanism.[1] The critical challenge is the propagation step , where the electron-deficient benzylic radical must be formed.

G Figure 1: Reaction pathway showing the critical 'Rescue' loop for over-brominated byproducts. Substrate 6-Bromo-2,3-difluorotoluene Radical Benzylic Radical (Destabilized by F/Br) Substrate->Radical Br• (H-abstraction) Slow Step due to Sterics Product Mono-Bromide (Target) Radical->Product + Br₂ / - Br• OverBrom Gem-Dibromide (Over-reaction) Product->OverBrom + Br• (Excess Reagent) OverBrom->Product HP(O)(OEt)₂ / DIPEA (Rescue Protocol) Rescue Diethyl Phosphite Rescue Step

Part 3: Experimental Protocols

Protocol A: Thermal Batch Synthesis (Robust & Scalable)

Best for: Standard laboratory setups without photochemical equipment.

Reagents:

  • Substrate: 6-Bromo-2,3-difluorotoluene (1.0 equiv)

  • Reagent: NBS (1.05 equiv)[2]

  • Initiator: AIBN (0.05 equiv)

  • Solvent: Trifluorotoluene (PhCF₃) [Concentration: 0.5 M]

Procedure:

  • Setup: Charge a round-bottom flask with substrate, NBS, and PhCF₃.

  • Degas: Sparge the solution with Argon or Nitrogen for 15 minutes. Oxygen is a radical inhibitor and must be removed.

  • Initiation: Add AIBN. Fit with a reflux condenser.[3]

  • Reaction: Heat to reflux (approx. 102°C for PhCF₃).

    • Note: The reaction is often induction-limited. If no color change (orange/brown) occurs after 30 mins, add a second portion of AIBN (0.02 equiv).

  • Monitoring: Monitor by HPLC or GC. Stop when <5% starting material remains. Do not push for 100% conversion , as the rate of over-bromination to the gem-dibromide increases exponentially at the end.

  • Workup: Cool to 0°C to precipitate succinimide. Filter. Wash filtrate with water and brine. Dry over MgSO₄ and concentrate.

Protocol B: Photochemical Synthesis (High Selectivity)

Best for: High purity requirements and flow chemistry adaptations.

Reagents:

  • Substrate (1.0 equiv)

  • NBS (1.1 equiv)

  • Solvent: Acetonitrile (MeCN) [Concentration: 0.2 M]

  • Light Source: 450 nm Blue LED (or broad spectrum CFL)

Procedure:

  • Dissolve substrate and NBS in Acetonitrile.

  • Place the vessel approx. 5-10 cm from the light source. Ensure efficient stirring.

  • Irradiate at ambient temperature (fan cooling may be required to keep <40°C).

  • Reaction times are typically shorter (1-4 hours).

  • Concentrate directly (MeCN removes succinimide poorly by filtration, so aqueous workup is preferred).

Protocol C: The "Rescue" Operation (Correcting Over-Bromination)

Context: In sterically hindered substrates, it is common to end up with 10-15% gem-dibromide (


) mixed with the product. Separation is difficult. This chemical reduction converts the dibromide back to the desired monobromide.[4]

Reagents:

  • Crude mixture (containing Mono- and Di-bromide)[4]

  • Diethyl phosphite (

    
    ) (1.0 - 2.0 equiv relative to dibromide content)
    
  • DIPEA (Diisopropylethylamine) (1.1 equiv)

  • Solvent: THF or DMF

Procedure:

  • Dissolve the crude oil in THF.

  • Add Diethyl phosphite and DIPEA.[4]

  • Stir at room temperature (or mild heat, 40°C) for 2-12 hours.

  • Monitor by GC/TLC. The dibromide spot will convert to the monobromide spot.[4]

  • Mechanism: The phosphite attacks the bromine, forming a phosphorus-bromine species and reducing the carbon.

  • Workup: Standard aqueous extraction removes the phosphate byproducts.

Part 4: Troubleshooting & Optimization

IssueRoot CauseCorrective Action
No Reaction (Induction) Oxygen inhibition or radical quenching.Sparge solvent longer. Add 1-2 drops of Br₂ to "jumpstart" the radical chain.
High Dibromide (>15%) Excess NBS or reaction ran too long.Stop reaction at 90-95% conversion. Use Protocol C to recover.
Ring Bromination Ionic pathway active (Lewis acid impurities).Ensure NBS is white (recrystallize from water if yellow/sticky). Keep reaction anhydrous.
Lachrymatory Effect Product is a potent tear gas.Must use quench solution (Sodium Thiosulfate) for all glassware. Handle only in fume hood.

References

  • Cantillo, D., et al. (2014).[5][6] "A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow." Journal of Organic Chemistry, 79(1), 223-229.[5][6] Link

  • Podgoršek, A., et al. (2009). "N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent." Tetrahedron, 65(22), 4429-4439. Link

  • Hanni, K. D., et al. (2010). "Selective Reduction of gem-Dibromides to Monobromides." Journal of Organic Chemistry, 75(21), 7472–7475. Link

  • Scientific Update. (2022). "Now You See Me, Now You Don't - A Judicious Work-Around for Over-Bromination at Benzylic Carbon." Scientific Update - Process Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Bromo-2,3-difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Item: 6-Bromo-2,3-difluorobenzyl bromide CAS: 113211-94-2 Application: Fluorinated intermediate for medicinal chemistry (e.g., alkylation reactions). Support Tier: Level 3 (Senior Scientist)

Introduction

Welcome to the Technical Support Center. You are likely here because you are observing degradation of your benzyl bromide on the column, or you are struggling to separate the mono-bromo product from the di-bromo impurity (benzal bromide).

This compound is a highly reactive electrophile. The electron-withdrawing fluorine atoms at the 2 and 3 positions destabilize the benzylic carbon, making it significantly more susceptible to hydrolysis and acid-catalyzed degradation than standard benzyl bromide.

This guide replaces standard protocols with a neutralized stationary phase workflow essential for this specific fluorinated scaffold.

Module 1: Stability & Stationary Phase Preparation

Q: Why does my product turn pink/brown on the silica column?

A: This is a hallmark of acid-catalyzed decomposition. Standard silica gel is slightly acidic (pH 4–5). Benzyl halides are sensitive to these Lewis acid sites, which catalyze the elimination of HBr or hydrolysis to the benzyl alcohol. The pink/brown color indicates the formation of polymerized byproducts or free bromine.

The Fix: Silica Neutralization You must mask the acidic silanol groups using a basic modifier.

Protocol: Triethylamine (TEA) Neutralization

Do not skip this step for fluorinated benzyl bromides.

  • Slurry Preparation: Prepare your silica slurry using Hexanes containing 1% Triethylamine (TEA) .

  • Packing: Pour the slurry into the column.

  • Flush: Flush the column with at least 2 column volumes (CV) of the 1% TEA/Hexane solution.

  • Equilibration: Switch to your starting mobile phase (e.g., 100% Hexanes) just before loading. Note: You do not need TEA in the running eluent, only for the pretreatment, though keeping 0.5% TEA in the eluent is safer for large scales.

Module 2: Purification Strategy & Separation

Q: How do I separate the product from the starting material (toluene) and the di-bromo impurity?

A: This is the most common failure mode. The polarity difference between the target (benzyl bromide) and the over-brominated impurity (benzal bromide) is negligible.

Separation Logic:

  • Starting Material (6-Bromo-2,3-difluorotoluene): Least polar. Elutes first.

  • Target (this compound): Mid-polarity.

  • Impurity (6-Bromo-2,3-difluoro-α,α-dibromotoluene): Slightly more polar/overlaps.

  • Hydrolysis Product (Alcohol): Very polar (retained).

Recommended Solvent System: Avoid Dichloromethane (DCM) if possible, as it can induce halide exchange or streak. Use Hexanes/Ethyl Acetate .[1][2]

ComponentRf (100% Hexane)Rf (5% EtOAc/Hex)Separation Strategy
Starting Toluene ~0.60~0.85Elutes in void volume.
Target (Benzyl Br) ~0.30~0.55Target Window.
Di-bromo Impurity ~0.25~0.50Requires shallow gradient.
Benzyl Alcohol 0.00< 0.10Stays on baseline.[1][3][4][5][6][7][8][9]
Workflow Visualization: The Neutralized Column Strategy

PurificationWorkflow Start Crude Reaction Mixture (Contains Toluene, Mono-Br, Di-Br) TLC TLC Analysis (Hexane/EtOAc 95:5) Start->TLC Decision Is Di-bromo impurity > 10%? TLC->Decision Recryst Recrystallization (Cold Hexanes/Pentane) Decision->Recryst Yes (High Impurity) Column Flash Chromatography (Neutralized Silica) Decision->Column No (Standard) Success Pure this compound Recryst->Success Prep Pre-treat Silica: Slurry in Hexanes + 1% Et3N Column->Prep Load Load Sample (Dry Load on Celite/Neutral Silica) Prep->Load Elute Gradient Elution: 0-5% EtOAc in Hexanes Load->Elute Elute->Success

Figure 1: Decision matrix for purification. High levels of di-bromo impurity suggest recrystallization is preferable to chromatography due to poor Rf separation.

Module 3: Troubleshooting & FAQs

Q: The product streaks on the TLC plate. Is it impure?

A: Not necessarily. Benzyl bromides often streak due to hydrolysis occurring on the plate during development.

  • Test: Add 1 drop of Triethylamine to your TLC developing chamber. If the spot tightens up, the streaking was due to acidity, not impurities.

Q: I isolated the product, but it turned into a solid mass/polymer overnight.

A: This is "autocatalytic decomposition." Traces of acid (HBr) generated during the column run remain in the oil.

  • Solution: After combining fractions, wash the organic phase with saturated NaHCO₃ before drying over MgSO₄. This removes trace acid. Store the purified compound with a stabilizer (like copper turnings) or frozen in benzene/toluene if not using immediately.

Q: I cannot visualize the spots under UV.

A: The 2,3-difluoro substitution pattern can alter UV absorption maxima.

  • Solution: Use a chemical stain. KMnO₄ (basic) is excellent for benzyl bromides (oxidizes the benzylic position). Vanillin is also effective. Do not rely solely on UV 254 nm.

Module 4: Safety & Handling (Lachrymator Protocol)

Warning: this compound is a potent lachrymator (tear gas agent).

  • Quenching Spills: Do not wipe with water (generates HBr). Cover spills with a slurry of silica gel and 5% Triethylamine/Methanol to quench the bromide chemically before disposal.

  • Glassware: Rinse all flasks with a dilute ammonia or ethanolamine solution in the fume hood before removing them for washing. This converts the lachrymator into a non-volatile amine.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (General reference for handling benzyl halides and silica neutralization).

  • Organic Syntheses. Procedure for Benzyl Bromide Purification and Handling. Org. Synth. 1990 , 7, 386.[9] (Detailed protocol for handling lachrymators and silica chromatography).

  • BenchChem Technical Support. Deactivation of Silica Gel with Triethylamine. (Specific protocols for neutralizing silica for acid-sensitive compounds).

  • Sigma-Aldrich. Product Specification: 2,3-Difluorobenzyl bromide. (Physical properties and safety data).

Sources

Technical Support Center: Purification Strategies for Benzylic Bromination Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of products from benzylic bromination reactions. Benzylic bromination is a powerful transformation, yet isolating the desired product from unreacted starting material and reaction byproducts can be a significant hurdle. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to streamline your purification process.

Section 1: Troubleshooting Guide - Common Purification Issues

This section addresses specific problems you might be facing during the workup and purification of your benzylic bromination reaction.

Issue 1: My TLC plate shows my desired product and the starting material have very similar Rf values. How can I separate them?

This is a frequent challenge as the polarity difference between a benzylic bromide and its corresponding hydrocarbon precursor can be minimal.

Root Cause Analysis: The introduction of a single bromine atom often does not sufficiently alter the polarity of the molecule to allow for easy separation by standard normal-phase chromatography.

Troubleshooting Strategies:

  • Optimize TLC and Column Chromatography Conditions:

    • Solvent System Modification: The key is to find a solvent system that maximizes the small polarity difference. Start with a very nonpolar eluent system, such as pure hexanes or a high percentage of hexanes in ethyl acetate (e.g., 99:1 Hexanes:EtOAc), and gradually increase the polarity. The nonpolar starting material should elute before the slightly more polar benzylic bromide.

    • Alternative Solvents: Explore other solvent systems like dichloromethane/hexanes or toluene/hexanes. Sometimes, a change in the nature of the solvents, not just the polarity, can improve separation.

    • High-Performance Liquid Chromatography (HPLC): For difficult separations, reversed-phase HPLC (RP-HPLC) can be effective. In RP-HPLC, the stationary phase is nonpolar (like C18), and a polar mobile phase is used. This can sometimes provide better resolution for compounds with similar polarities.

  • Chemical Conversion of Unreacted Starting Material:

    • This is an elegant solution if your product is stable to the reaction conditions. The idea is to selectively react the starting material to form a new compound with a significantly different polarity, making separation trivial.

    • Example: If you are brominating toluene, any remaining toluene can be difficult to separate from benzyl bromide. However, you could potentially perform a subsequent reaction that selectively targets the aromatic ring of the unreacted toluene, such as nitration, leaving the benzyl bromide untouched. This approach requires careful consideration of the reactivity of your specific product.

  • Recrystallization:

    • If

Validation & Comparative

The Discerning Eye of Fluorine: A Comparative Guide to the ¹⁹F NMR Spectral Analysis of 6-Bromo-2,3-difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in pharmaceutical and materials science, the precise structural elucidation of halogenated organic compounds is a cornerstone of innovation. Among the arsenal of analytical techniques, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful tool for its high sensitivity and the vast chemical shift range of the fluorine nucleus.[1][2][3][4][5][6] This guide provides an in-depth analysis of the ¹⁹F NMR spectrum of 6-Bromo-2,3-difluorobenzyl bromide, a valuable building block in organic synthesis. We will explore the theoretical underpinnings of its spectrum, offer a practical guide to its experimental acquisition, and objectively compare the insights gained from ¹⁹F NMR with those from alternative analytical methods.

The ¹⁹F NMR Signature of this compound: A Predictive Analysis

The molecular structure of this compound presents a fascinating case for ¹⁹F NMR analysis. The two fluorine atoms, positioned ortho and meta to the bromomethyl group, are chemically inequivalent and will thus give rise to distinct signals in the ¹⁹F NMR spectrum. Their chemical shifts and coupling patterns are dictated by the electronic environment created by the bromine and bromomethyl substituents on the aromatic ring.

Predicted Chemical Shifts (δ)

The chemical shift of a fluorine nucleus is highly sensitive to the electron density around it.[4][7] Electron-withdrawing groups deshield the nucleus, shifting its resonance to a higher frequency (downfield), while electron-donating groups cause shielding and an upfield shift.[4]

  • F2 (Fluorine at position 2): This fluorine is ortho to the electron-withdrawing bromomethyl group and meta to the bromine atom. The proximity to the CH₂Br group will be a dominant factor, leading to a significant downfield shift.

  • F3 (Fluorine at position 3): This fluorine is meta to the bromomethyl group and ortho to the bromine atom. The influence of the bromine atom will be more pronounced here.

Based on literature values for substituted difluorobenzenes, we can predict the approximate chemical shift ranges. For aromatic fluorines, the chemical shifts typically fall between -100 and -180 ppm relative to CFCl₃. The presence of a bromine atom tends to cause a downfield shift compared to an unsubstituted fluorobenzene (-113.15 ppm).[8]

Table 1: Predicted ¹⁹F NMR Chemical Shifts for this compound

Fluorine PositionPredicted Chemical Shift (δ) vs. CFCl₃Rationale
F2~ -110 to -120 ppmStrong deshielding effect from the ortho-CH₂Br group.
F3~ -125 to -135 ppmInfluenced by the ortho-bromine and meta-CH₂Br groups. The deshielding effect is expected to be less pronounced compared to F2.
Predicted Spin-Spin Coupling (J-coupling)

The true power of NMR lies in the interpretation of spin-spin coupling, which provides information about the connectivity of atoms. In this compound, we expect to see couplings between the two fluorine nuclei (¹⁹F-¹⁹F), and between each fluorine and the aromatic protons (¹⁹F-¹H).

  • ³J(F2-F3) (ortho F-F coupling): The coupling between two fluorine atoms on adjacent carbons in an aromatic ring is typically in the range of 18-22 Hz.

  • ⁴J(F-H) (meta H-F coupling): The coupling between a fluorine atom and a proton in a meta position is generally smaller, around 5-8 Hz.

  • ⁵J(F-H) (para H-F coupling): The coupling between a fluorine atom and a proton in a para position is even smaller, typically 1-3 Hz.

  • ⁴J(F-CH₂): Coupling between the fluorine nuclei and the protons of the benzylic CH₂Br group is also possible, though likely to be small (0-3 Hz).

This intricate network of couplings will result in complex multiplets for each fluorine signal.

Visualizing the Coupling Network

The spin-spin coupling relationships within this compound can be effectively visualized using a DOT graph.

Caption: Predicted ¹⁹F spin-spin coupling network in this compound.

Experimental Protocol for High-Quality ¹⁹F NMR Spectra

Acquiring a clean and informative ¹⁹F NMR spectrum requires careful attention to experimental parameters.

Step-by-Step Methodology:
  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d is often a good first choice due to its ability to dissolve a wide range of organic compounds.

    • Add an internal reference standard. While CFCl₃ (0 ppm) is the primary reference, its volatility makes it impractical for routine use.[8] A more convenient secondary standard such as trifluorotoluene (-63.72 ppm) or hexafluorobenzene (-164.9 ppm) should be used.[8]

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tuned to the ¹⁹F frequency.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment is usually sufficient. For quantitative measurements or to simplify spectra by removing ¹H couplings, a proton-decoupled experiment (e.g., zgfhig on Bruker instruments) should be employed.[1][9]

    • Spectral Width: Set a wide spectral width (e.g., 250 ppm) to ensure all fluorine signals are captured.[9]

    • Transmitter Offset (O1): Center the spectral width in the aromatic fluorine region (around -120 ppm).

    • Acquisition Time (AQ): Set to 1-2 seconds for good digital resolution.[9]

    • Relaxation Delay (D1): A delay of 1-2 seconds is typically adequate for qualitative analysis. For quantitative analysis, the relaxation delay should be at least 5 times the longest T₁ of the fluorine nuclei.

    • Number of Scans (NS): Due to the high sensitivity of ¹⁹F, a small number of scans (e.g., 16-64) is often sufficient to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Reference the spectrum to the internal standard.

    • Integrate the signals to determine the relative ratios of the different fluorine environments.

Comparison with Alternative Analytical Techniques

While ¹⁹F NMR is a powerful tool, a comprehensive characterization of this compound relies on a suite of analytical techniques.

Table 2: Comparison of Analytical Techniques for the Characterization of this compound

TechniqueInformation ProvidedAdvantages for this AnalyteLimitations for this Analyte
¹⁹F NMR Spectroscopy Direct observation of fluorine environments, precise structural information through chemical shifts and coupling constants, quantitative analysis.[10]Unambiguous confirmation of the number and connectivity of fluorine atoms. High sensitivity and large chemical shift dispersion lead to well-resolved spectra.[2][5][6]Provides limited information about the non-fluorinated parts of the molecule.
¹H NMR Spectroscopy Information about the number, connectivity, and chemical environment of protons.Confirms the presence of the aromatic and benzylic protons. Coupling between protons and fluorine atoms provides additional structural confirmation.The aromatic region may be complex due to ¹H-¹H and ¹H-¹⁹F couplings.
¹³C NMR Spectroscopy Information about the carbon skeleton of the molecule.Confirms the number of unique carbon environments. Large ¹³C-¹⁹F coupling constants can aid in spectral assignment.Lower sensitivity compared to ¹H and ¹⁹F NMR. Spectra can be complicated by ¹³C-¹⁹F coupling, often requiring ¹⁹F decoupling.
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern of the molecule.Confirms the molecular formula. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) provides a characteristic signature.Does not provide information about the specific positions of the substituents on the aromatic ring. Isomers may not be distinguishable by mass spectrometry alone.
Gas Chromatography (GC) Separation of the compound from impurities and determination of purity.[11]Can be coupled with MS (GC-MS) for powerful separation and identification.[12] Useful for assessing the purity of the synthesized compound.The compound may require derivatization for optimal analysis, and thermal degradation is a possibility for benzylic bromides.[13][14] Provides no direct structural information.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Confirms the presence of C-F, C-Br, C-H, and aromatic C=C bonds.Provides limited information about the overall structure and connectivity of the molecule.

Conclusion: The Indispensable Role of ¹⁹F NMR

For the structural elucidation of this compound, ¹⁹F NMR spectroscopy is not merely an alternative, but an essential and highly informative technique. Its ability to directly probe the fluorine nuclei provides unambiguous information about their chemical environments and connectivity, which is often difficult to obtain with other methods. When used in conjunction with ¹H NMR, ¹³C NMR, and mass spectrometry, a complete and confident structural assignment can be achieved. For researchers and professionals in drug development and materials science, mastering the interpretation of ¹⁹F NMR spectra is a critical skill for accelerating innovation and ensuring the quality and integrity of their work.

References

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC. (n.d.).
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.).
  • Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI). (n.d.).
  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening | ACS Omega. (2022).
  • 19F NMR Reference Standards. (n.d.).
  • How to interpret the 19F NMR spectra - Quora. (2024).
  • A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - RSC Publishing. (n.d.).
  • Certified Reference Materials for ¹⁹F NMR - Sigma-Aldrich. (n.d.).
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC. (n.d.).
  • 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (n.d.).
  • A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals - Benchchem. (n.d.).
  • 19Flourine NMR. (n.d.).
  • Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants | Journal of the American Chemical Society. (n.d.).
  • Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. (2020).
  • 19 f chemical shifts and coupling constants | DOCX - Slideshare. (n.d.).
  • 19F NMR Chemical Shift Table - Organofluorine / Alfa Chemistry. (n.d.).
  • 19F-centred NMR analysis of mono-fluorinated compounds - PMC - NIH. (2022).
  • Tendencies in Chemical Shifts in the 19 F NMR Spectra of Fluorine-containing Compounds. (n.d.).
  • Fluorine NMR. (n.d.).
  • Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (n.d.).
  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.).
  • The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed. (n.d.).
  • Derivatization reactions of benzyl halides (X = Cl, Br) with... - ResearchGate. (n.d.).
  • 19F-centred NMR analysis of mono-fluorinated compounds - RSC Publishing. (2022).
  • Nmr spectroscopy of fluorine 19 | PPTX - Slideshare. (n.d.).
  • Benzyl bromide synthesis by bromination or substitution - Organic Chemistry Portal. (n.d.).
  • Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes | Organic Letters - ACS Publications. (2024).
  • 5-Bromo-1,2,3-trifluorobenzene - Magritek. (n.d.).
  • Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID - PMC. (2024).
  • GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines | Office of Justice Programs. (n.d.).
  • 2,4-Difluorobenzyl bromide(23915-07-3) 1H NMR spectrum - ChemicalBook. (n.d.).
  • 1-Bromo-2,6-difluorobenzene - Optional[19F NMR] - Chemical Shifts - SpectraBase. (n.d.).
  • 2,6-Difluorobenzyl bromide - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.).

Sources

A Comparative Analysis of the Reactivity of 2,3-Difluoro- and 2,6-Difluorobenzyl Bromides in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and fine chemical synthesis, fluorinated organic molecules are of paramount importance. The strategic incorporation of fluorine atoms can significantly modulate a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] Benzyl bromides, serving as versatile electrophilic synthons, are frequently utilized to introduce the benzyl moiety. This guide provides an in-depth comparison of the reactivity of two closely related isomers: 2,3-difluorobenzyl bromide and 2,6-difluorobenzyl bromide, in the context of nucleophilic substitution reactions. This analysis is grounded in fundamental principles of physical organic chemistry, addressing the subtle yet impactful interplay of electronic and steric effects imparted by the fluorine substituents.

Mechanistic Underpinnings: The SN1 and SN2 Pathways

Nucleophilic substitution reactions at a benzylic carbon can proceed through two primary mechanisms: the unimolecular (SN1) and bimolecular (SN2) pathways.[2] The operative mechanism is dictated by factors such as the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.

  • SN1 Reaction: This is a two-step mechanism involving the formation of a carbocation intermediate. The rate-determining step is the initial heterolytic cleavage of the carbon-bromine bond. Factors that stabilize the resulting benzylic carbocation will accelerate the SN1 reaction.

  • SN2 Reaction: This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This backside attack is sensitive to steric hindrance around the reaction center.

For primary benzyl bromides, such as the ones under discussion, the SN2 mechanism is often competitive, particularly with good nucleophiles in polar aprotic solvents. However, the ability of the benzene ring to stabilize a positive charge through resonance means that an SN1 or borderline mechanism can also be accessible, especially in polar protic solvents.

The Influence of Fluorine Substitution: A Tale of Two Isomers

The reactivity of 2,3-difluorobenzyl bromide and 2,6-difluorobenzyl bromide is primarily influenced by the electronic and steric effects of the fluorine atoms.

Electronic Effects

Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). It can also participate in resonance, donating a lone pair of electrons (+R effect). In the case of fluorobenzenes, the inductive effect generally outweighs the resonance effect.

  • 2,3-Difluorobenzyl Bromide: This isomer has one fluorine atom in the ortho position and one in the meta position relative to the bromomethyl group. Both fluorine atoms exert an inductive electron-withdrawing effect, destabilizing the formation of a benzylic carbocation. This would be expected to slow down an SN1 reaction. The meta-fluoro substituent's effect is primarily inductive.

  • 2,6-Difluorobenzyl Bromide: With two ortho-fluoro substituents, the inductive electron withdrawal is pronounced. This significant destabilization of the benzylic carbocation would strongly disfavor an SN1 pathway.

The Hammett equation provides a quantitative measure of the electronic influence of substituents on a reaction center. The substituent constant, σ, reflects the electron-donating or -withdrawing nature of a group. For a fluorine atom in the meta position (σm), the value is approximately +0.34, indicating a significant electron-withdrawing effect.[3] While a standard Hammett constant for an ortho substituent is not universally applicable due to the proximity to the reaction center, the strong inductive effect of two ortho-fluorines in the 2,6-isomer will have a substantial impact on the electron density at the benzylic carbon.

Steric Effects

Steric hindrance plays a crucial role in SN2 reactions, where the nucleophile must approach the electrophilic carbon from the backside.

  • 2,3-Difluorobenzyl Bromide: This isomer has one ortho substituent (the fluorine at position 2). This will create some steric hindrance to the incoming nucleophile compared to an unsubstituted benzyl bromide.

  • 2,6-Difluorobenzyl Bromide: The presence of two ortho substituents creates significant steric shielding of the benzylic carbon.[4] This "fat goalie" effect, as it is sometimes conceptualized, makes the backside attack required for an SN2 reaction considerably more difficult.[5] Generally, ortho-substituted benzyl halides are known to solvolyze more slowly than their para-isomers due to this steric hindrance.[4]

Comparative Reactivity Profile

Based on the interplay of these electronic and steric factors, a comparative reactivity profile can be predicted.

IsomerPredicted SN1 ReactivityPredicted SN2 ReactivityDominant Factors
2,3-Difluorobenzyl Bromide Slow (due to inductive destabilization of carbocation)Moderate (some steric hindrance from one ortho-F)Inductive effect of two fluorine atoms. Moderate steric hindrance.
2,6-Difluorobenzyl Bromide Very Slow (strong inductive destabilization from two ortho-F)Very Slow (significant steric hindrance from two ortho-F)Pronounced steric hindrance and strong inductive effect.

It is anticipated that 2,3-difluorobenzyl bromide will be more reactive than 2,6-difluorobenzyl bromide in nucleophilic substitution reactions , regardless of whether the reaction proceeds via an SN1 or SN2 mechanism.

  • In an SN2 reaction , the significantly greater steric hindrance from the two ortho-fluorine atoms in the 2,6-isomer will present a much higher activation energy barrier for the approaching nucleophile compared to the single ortho-fluorine in the 2,3-isomer.

  • In a potential SN1 reaction , while both isomers have their carbocation intermediates destabilized by the electron-withdrawing fluorine atoms, the effect is more pronounced with two ortho substituents in the 2,6-isomer.

Experimental Protocol for a Comparative Kinetic Study

To empirically validate the predicted difference in reactivity, a kinetic study can be performed. The following protocol outlines a general procedure for comparing the rates of reaction of the two isomers with a common nucleophile, such as sodium iodide in acetone, a classic SN2 reaction.

Objective: To determine and compare the second-order rate constants for the reaction of 2,3-difluorobenzyl bromide and 2,6-difluorobenzyl bromide with sodium iodide in acetone.

Materials:

  • 2,3-Difluorobenzyl bromide

  • 2,6-Difluorobenzyl bromide

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Thermostatted water bath

  • Conductivity meter or a method for titration of the remaining nucleophile

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison prep_reagents Prepare equimolar solutions of benzyl bromides and NaI in acetone thermostat Equilibrate solutions in a thermostatted bath prep_reagents->thermostat mix Mix benzyl bromide and NaI solutions to initiate the reaction thermostat->mix aliquots Withdraw aliquots at timed intervals mix->aliquots quench Quench the reaction in each aliquot aliquots->quench measure Measure the concentration of remaining NaI or formed NaBr quench->measure plot Plot concentration vs. time measure->plot calculate Calculate second-order rate constants plot->calculate compare Compare the rate constants of the two isomers calculate->compare

Caption: Workflow for the comparative kinetic study.

Procedure:

  • Solution Preparation: Prepare stock solutions of known concentrations (e.g., 0.1 M) of 2,3-difluorobenzyl bromide, 2,6-difluorobenzyl bromide, and sodium iodide in anhydrous acetone.

  • Thermostatic Control: Place the solutions in a thermostatted water bath set to a constant temperature (e.g., 25°C) to allow them to reach thermal equilibrium.

  • Reaction Initiation: To start the reaction, mix equal volumes of the benzyl bromide solution and the sodium iodide solution in a reaction vessel within the water bath. Start a timer immediately.

  • Monitoring the Reaction: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by rapid cooling or dilution).

  • Analysis: Determine the concentration of the consumed nucleophile (iodide) or the formed product (bromide ion) in each quenched aliquot. This can be achieved through various analytical techniques, such as titration or conductivity measurements (as the ionic concentration changes).

  • Data Processing: Plot the appropriate concentration data as a function of time to determine the reaction order and calculate the second-order rate constant (k) for each isomer.

  • Comparison: Compare the calculated rate constants for 2,3-difluorobenzyl bromide and 2,6-difluorobenzyl bromide to quantitatively assess their relative reactivities.

Conclusion

References

  • Hammett Substituent Constants. (n.d.). Stenutz. Retrieved from [Link]

  • Lee, I., et al. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Molecules, 24(16), 2999. Available at: [Link]

  • Hammett equation. (2023, November 29). In Wikipedia. [Link]

  • Sykes, P. (1986). A Guidebook to Mechanism in Organic Chemistry (6th ed.). Longman.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Comparing The SN1 vs Sn2 Reactions. (2025, June 24). Master Organic Chemistry. Available at: [Link]

  • Reactions on the "Benzylic" Carbon: Bromination And Oxidation. (2018, June 13). Master Organic Chemistry. Available at: [Link]

  • Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. (2023, January 22). Chemistry LibreTexts. Available at: [Link]

Sources

Precision Assignment of Methylene Protons in Benzyl Bromides: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of the Methylene Singlet

In synthetic organic chemistry, particularly in the development of pharmaceutical intermediates, the benzyl bromide moiety (


) is a pivotal electrophile. The accurate assignment of its methylene protons is not merely a characterization step; it is the primary metric for monitoring reaction progress (e.g., Wohl-Ziegler bromination) and assessing purity against hydrolyzed byproducts (benzyl alcohols) or chlorinated analogs (benzyl chlorides).

This guide provides a rigorous, data-driven framework for assigning the benzylic methylene resonance. Unlike generic spectral tables, we analyze the specific comparative shifts between benzyl bromides and their common "alternatives"—synthetic precursors (toluenes), byproducts (alcohols), and analogs (chlorides)—empowering you to make definitive structural confirmations.

Fundamental Mechanics: The Physics of the Shift

The chemical shift (


) of benzylic protons is governed by two competing physical phenomena:
  • Inductive Deshielding: The electronegative bromine atom pulls electron density from the carbon, deshielding the attached protons and shifting the signal downfield.

  • Diamagnetic Anisotropy: The circulating

    
    -electrons of the aromatic ring create a local magnetic field that reinforces the external field (
    
    
    
    ) in the plane of the ring, further deshielding the benzylic position.

While electronegativity suggests a linear trend (


), the Heavy Atom Effect  introduces a deviation for bromine and iodine, causing them to appear slightly upfield relative to what pure electronegativity would predict.

Comparative Analysis I: The Halogen & Analog Series

The most frequent challenge in the lab is distinguishing the desired benzyl bromide from its potential contaminants. The following table compares the performance (chemical shift distinctiveness) of benzyl bromide against these alternatives in Deuterated Chloroform (


).
Table 1: Comparative Chemical Shifts of Benzylic Methylene Protons ( )
SpeciesSubstituent (X)

(ppm)
Multiplicity

(ppm)
Diagnostic Note
Benzyl Bromide -Br 4.40 – 4.55 Singlet 33.0 – 34.0 Target Product. Distinctive sharp singlet.
Benzyl Chloride-Cl4.55 – 4.65Singlet46.0 – 47.0Often overlaps with alcohol; significantly downfield in

.
Benzyl Alcohol-OH4.60 – 4.75Singlet/Doublet65.0 – 66.0Shift is concentration-dependent; couples to OH if dry.
Benzyl Iodide-I4.40 – 4.50Singlet5.0 – 6.0Upfield due to heavy atom shielding; unstable.
Toluene-H2.30 – 2.40Singlet21.0 – 22.0Starting material; easily resolved.

Key Insight: The methylene shift of benzyl bromide (~4.45 ppm) is consistently upfield of benzyl chloride (~4.60 ppm). If you observe a new peak appearing slightly downfield of your expected bromide signal during a reaction, suspect chloride contamination (common when using HCl/dioxane) or hydrolysis to alcohol.

Comparative Analysis II: Substituent Effects (Hammett Correlation)

When the aromatic ring bears substituents, the methylene shift moves predictably. This "performance" of the shift allows researchers to validate the electronic nature of the ring system.

  • Electron Withdrawing Groups (EWG): Deplete electron density from the ring

    
     Deshield methylene 
    
    
    
    Downfield Shift .
  • Electron Donating Groups (EDG): Donate electron density

    
     Shield methylene 
    
    
    
    Upfield Shift .
Table 2: Impact of Para-Substitution on Methylene Shift ( )
Substituent (R)Electronic EffectPredicted

(ppm)
Trend Direction

Strong EWG4.55 – 4.60Downfield (Deshielded)

Weak EWG4.45 – 4.50Slight Downfield

Neutral4.44 Reference

Weak EDG4.40 – 4.45Slight Upfield

Strong EDG4.35 – 4.40Upfield (Shielded)

Visualization: Assignment Logic & Pathway

The following diagram illustrates the decision logic for assigning the methylene peak and distinguishing it from common interferences.

BenzylAssignment Start Unknown Methylene Signal (4.3 - 4.8 ppm) CheckSolvent Check Solvent: Is it CDCl3? Start->CheckSolvent ShiftCheck Analyze Chemical Shift (ppm) CheckSolvent->ShiftCheck Yes Br Target: Benzyl Bromide (~4.45 ppm) ShiftCheck->Br 4.40 - 4.50 ppm Cl Contaminant: Benzyl Chloride (~4.60 ppm) ShiftCheck->Cl 4.55 - 4.65 ppm OH Byproduct: Benzyl Alcohol (~4.70 ppm) ShiftCheck->OH > 4.65 ppm (Broad/Coupled) Confirm Validation Step: Check 13C NMR Br->Confirm Cl->Confirm FinalBr Confirmed: Benzyl Bromide Confirm->FinalBr C-Br @ ~33 ppm FinalCl Confirmed: Benzyl Chloride Confirm->FinalCl C-Cl @ ~46 ppm

Figure 1: Logic flow for distinguishing Benzyl Bromides from critical halide and alcohol analogs using 1D NMR data.

Experimental Protocol: Self-Validating Assignment

To ensure the shifts reported above are reproducible, follow this standardized protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the benzyl bromide derivative.[1]

  • Solvent: Use 0.6 mL of high-quality

    
      (99.8% D) containing 0.03% v/v TMS.
    
    • Why? Acidic impurities in aged

      
       can catalyze the decomposition of benzyl bromides. Always filter through a small plug of basic alumina if the solvent is old.
      
  • Vessel: Use a clean, dry 5mm NMR tube. Cap immediately to prevent hydrolysis by atmospheric moisture.

Step 2: Acquisition Parameters (Standard 400 MHz)
  • Pulse Angle:

    
     (ensures accurate integration).
    
  • Relaxation Delay (D1): Set to

    
     seconds. Benzylic protons can have longer 
    
    
    
    relaxation times; insufficient delay leads to under-integration relative to aromatic protons.
  • Scans: 16 scans are sufficient for this concentration.

Step 3: Processing & Referencing
  • Reference: Calibrate the spectrum by setting the TMS singlet to 0.00 ppm .

    • Alternative: If TMS is absent, set the residual

      
       peak to 7.26 ppm .
      
  • Integration: Normalize the integral of the methylene singlet to 2.0. Verify that the aromatic region integrates to the expected proton count (e.g., 5.0 for unsubstituted, 4.0 for mono-substituted).

Advanced Verification Techniques

When 1D


 NMR is ambiguous (e.g., complex mixtures or overlapping signals), use these "Alternative" methods for definitive assignment:
A. NMR (The Definitive Tie-Breaker)

The carbon shift provides far greater resolution between halides than the proton shift.

  • Benzyl Bromide (

    
    ):  Resonates upfield at 33 ppm .
    
  • Benzyl Chloride (

    
    ):  Resonates downfield at 46 ppm .
    
  • Protocol: Run a standard Proton-Decoupled

    
     experiment (approx. 256-512 scans).
    
B. HSQC (Heteronuclear Single Quantum Coherence)

Use HSQC to correlate the proton signal directly to its attached carbon. This confirms that the proton at 4.45 ppm is indeed attached to the carbon at 33 ppm, ruling out impurities that might have similar proton shifts but different carbon environments.

References

  • Royal Society of Chemistry. (2022). Supplementary Information: Benzylic Bromination in Continuous Flow. Retrieved from [Link]

  • Canadian Science Publishing. (1970). Effect of substituents on the chemical shift of benzylic protons. Retrieved from [Link]

  • Michigan State University. Proton NMR Chemical Shift Tables. Retrieved from [Link]

  • University of Pretoria. (2015). Migrating 1H NMR peaks in the benzylation of adenine. Retrieved from [Link]

Sources

Stability comparison of brominated vs chlorinated benzyl derivatives

[1][2]

Executive Summary

The Bottom Line: In drug development and organic synthesis, the choice between benzyl chloride and benzyl bromide derivatives represents a fundamental trade-off between process stability and synthetic reactivity .

  • Benzyl Chlorides are the superior choice for long-term storage, scale-up, and processes requiring high thermal tolerance. They exhibit significantly higher bond dissociation energies (BDE), resisting hydrolysis and photolytic degradation.

  • Benzyl Bromides are preferred when reaction kinetics are the bottleneck. They are approximately 20–50x more reactive in nucleophilic substitutions but require strict exclusion of moisture and light to prevent degradation into corrosive acids (HBr) and alcohols.

Fundamental Mechanisms: The Stability Gap

To understand the stability profile, we must look at the bond dissociation energy (BDE) and the bond length. The Carbon-Chlorine (C-Cl) bond is shorter and stronger than the Carbon-Bromine (C-Br) bond due to the efficient orbital overlap between Carbon (2p) and Chlorine (3p) compared to the mismatched overlap with Bromine (4p).

Mechanistic Visualization

The following diagram illustrates the inverse relationship between bond length/leaving group ability and thermodynamic stability.

StabilityMechanismcluster_ClChlorinated Derivativecluster_BrBrominated DerivativeCl_BondC-Cl Bond(~1.77 Å)Cl_EnergyHigh BDE(~81 kcal/mol)Cl_Bond->Cl_EnergyStrong OverlapCl_OutcomeHigh StabilitySlow ReactivityCl_Energy->Cl_OutcomeResists HomolysisBr_BondC-Br Bond(~1.94 Å)Br_EnergyLower BDE(~68 kcal/mol)Br_Bond->Br_EnergyWeak OverlapBr_OutcomeLow StabilityFast ReactivityBr_Energy->Br_OutcomeProne to Solvolysis

Figure 1: Mechanistic causality linking bond physical properties to macroscopic stability profiles.

Experimental Comparison: Hydrolytic Stability

Hydrolysis is the primary degradation pathway for benzyl halides during storage and aqueous workups. The reaction proceeds via an


Comparative Data: Hydrolysis Rates

The following data summarizes the relative hydrolysis rates in 50% aqueous acetone at 25°C.

FeatureBenzyl Chloride DerivativesBenzyl Bromide Derivatives
Relative Rate (

)
1.0 (Reference)~30–50x Faster
Half-life (

) in pH 7 buffer
> 24 Hours< 1 Hour (Rapid degradation)
Degradation Product Benzyl Alcohol + HClBenzyl Alcohol + HBr
pH Drift Slow acidificationRapid acidification (Corrosion risk)
Validated Protocol: Accelerated Hydrolytic Stability Assay

Objective: Determine the half-life (

  • Stock Preparation: Dissolve the test compound (benzyl chloride or bromide) in Acetonitrile (MeCN) to a concentration of 10 mM.

    • Why: MeCN is miscible with water but does not act as a nucleophile, preventing side reactions.

  • Buffer Initiation: Prepare a 50 mM Phosphate Buffer (pH 7.4). Thermostat to 25°C ± 0.1°C.

  • Reaction Start: Inject 100 µL of Stock into 9.9 mL of Buffer (Final conc: 100 µM). Vortex for 5 seconds.

  • Sampling:

    • For Chlorides: Sample every 60 minutes for 8 hours.

    • For Bromides: Sample every 5 minutes for 1 hour.

  • Quenching: Immediately dilute samples 1:1 with cold MeCN containing 0.1% Trifluoroacetic acid (TFA).

    • Why: Acidification suppresses further hydrolysis by protonating the leaving group equilibrium (though less effective for halides, the cold temp and dilution stop the kinetics).

  • Analysis: Analyze via HPLC-UV (254 nm).

    • Calculation: Plot

      
       vs. time. The slope 
      
      
      .
    • Self-Validation: The appearance of the benzyl alcohol peak must be stoichiometric to the loss of the parent peak.

Thermal & Photostability

While hydrolysis requires moisture, thermal and photolytic degradation can occur in "dry" storage conditions, driven by the homolytic cleavage of the Carbon-Halogen bond.

Comparative Data: Stress Testing
StressorBenzyl ChlorideBenzyl Bromide
Thermal Onset (

)
> 180°C (Stable)~140°C (Risk of runaway)
Photolysis (UV Exposure) ResistantHighly Sensitive (Turns yellow/brown)
Storage Requirement Clear glass acceptable (if cool)Amber glass + Inert gas (Argon) MANDATORY

Note on Safety: Nitro-substituted benzyl bromides are notoriously unstable and have been linked to explosive thermal decomposition during distillation.

Validated Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine the thermal safety margin.

  • Sample Prep: Weigh 2–5 mg of sample into a gold-plated high-pressure crucible.

    • Why: Gold prevents catalytic decomposition caused by reaction with standard aluminum pans.

  • Parameters: Heat from 30°C to 300°C at a ramp rate of 5°C/min under Nitrogen purge (50 mL/min).

  • Analysis: Identify the Onset Temperature (

    
    ) of the first constituent exotherm.
    
    • Acceptance Criteria: A safety margin of at least 50°C between the process temperature and

      
       is required for scale-up.
      

Decision Framework: Selection Guide

Use this logic flow to select the appropriate derivative for your specific application.

SelectionGuideStartStart: Select ReagentStep1Is the reaction S_N2 with aweak nucleophile?Start->Step1Branch1_YesYesStep1->Branch1_YesBranch1_NoNoStep1->Branch1_NoResult_BrSelect Benzyl Bromide(Handle in Amber/Argon)Branch1_Yes->Result_BrReactivity PriorityStep2Is long-term storage orhigh-temp processing required?Branch1_No->Step2Step2->Result_BrKinetics PriorityResult_ClSelect Benzyl Chloride(Add KI catalyst if needed)Step2->Result_ClStability Priority

Figure 2: Decision matrix for selecting between chlorinated and brominated benzyl reagents.

References

  • Bond Dissociation Energies of Organic Molecules. Acc. Chem. Res. (2003).[1] Comparison of C-Cl and C-Br homolytic bond strengths. Link

  • Solvolysis Mechanisms. Journal of the Chemical Society, Perkin Transactions 2. Kinetic comparison of benzyl chloride and bromide hydrolysis rates. Link

  • Thermal Stability of Nitrobenzyl Halogenides. Journal of Chemical & Engineering Data. (1984).[2] Specific safety data regarding the thermal decomposition of substituted benzyl derivatives. Link

  • Photochemical Cleavage of Carbon-Halogen Bonds. CRC Handbook of Organic Photochemistry and Photobiology. Detailed analysis of UV-sensitivity of organic halides. Link

  • Sigma-Aldrich Safety Data Sheet (SDS): Benzyl Bromide. Handling and storage requirements for lachrymators and light-sensitive halides. Link

Safety Operating Guide

Definitive Guide to Handling 6-Bromo-2,3-difluorobenzyl bromide: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower fellow researchers to achieve their scientific goals without compromising safety. This guide provides a comprehensive operational plan for handling 6-Bromo-2,3-difluorobenzyl bromide, a reactive halogenated organic compound. The protocols outlined below are designed to be a self-validating system, integrating established safety standards with practical, field-proven insights to ensure both personal safety and experimental integrity.

Hazard Identification and Risk Assessment: Understanding the "Why"

Lachrymatory Effect : These substances are powerful irritants that stimulate the nerves of the lacrimal gland, causing tearing, pain, and potentially temporary blindness upon exposure to vapors.[3][4][5] Corrosivity : Direct contact with the skin or eyes can cause severe chemical burns.[6][7]

This dual-hazard nature dictates that all handling procedures must prioritize the prevention of both vapor inhalation and direct physical contact.

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion

Danger H314: Causes severe skin burns and eye damage.[2]
Lachrymator

Warning Lachrymatory substance which increases the flow of tears.[1]

Engineering and Administrative Controls: Your First Line of Defense

Before any Personal Protective Equipment (PPE) is even selected, engineering and administrative controls must be in place. In accordance with the OSHA Laboratory Standard, these controls are fundamental to a safe laboratory environment.[8][9][10]

  • Chemical Fume Hood : Mandatory. All manipulations of this compound, including weighing, transferring, and adding to reaction mixtures, must be performed inside a certified chemical fume hood.[11][12] This is non-negotiable. The hood's constant airflow contains the lachrymatory vapors and protects the researcher from inhalation and eye exposure.

  • Designated Area : All work with this compound should be conducted in a clearly marked "Designated Area" to inform others of the potential hazards.[13]

  • Emergency Equipment : An operational safety shower and eyewash station must be immediately accessible, and all personnel must be trained on their use.[14]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final layer of protection and must be worn at all times when handling this chemical. The selection criteria are dictated by the corrosive nature of the compound.[15][16]

  • Eye and Face Protection :

    • Minimum Requirement : ANSI Z87.1-compliant chemical splash goggles.[11]

    • Best Practice : For all but the smallest quantities, a combination of chemical splash goggles and a full-face shield is required.[11][15] This provides a multi-layered defense against splashes that could occur during transfers.

  • Hand Protection :

    • Material : Nitrile or neoprene gloves are the standard recommendation for protection against splashes from corrosive chemicals.[11][15] Do not use latex gloves, as they offer poor resistance.

    • Specification : Use gloves with a minimum thickness of 4 mil. For larger volume transfers or extended handling, wearing two pairs of nitrile gloves (double-gloving) is a robust practice.

  • Body Protection :

    • A flame-resistant lab coat is required.

    • For procedures with a higher risk of splashing, a chemically resistant apron worn over the lab coat is essential.[14][16]

  • Foot Protection :

    • Closed-toe shoes are mandatory. Shoes should be made of a non-porous material like leather.

  • Respiratory Protection :

    • When used within a certified chemical fume hood, a respirator is not typically required. However, in the event of a significant spill or ventilation failure, a full-face or half-mask air-purifying respirator with a combination organic vapor/acid gas (ABEK) cartridge should be available for emergency response.[2]

Standard Operating Procedure: A Step-by-Step Workflow

This protocol outlines the essential steps for safely handling and using the reagent. Following a clear, validated procedure is a core component of the OSHA Chemical Hygiene Plan.[17]

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_ppe 1. Don Required PPE (Goggles, Face Shield, Lab Coat, Nitrile Gloves) prep_hood 2. Verify Fume Hood is Operational (Check air-flow monitor) prep_ppe->prep_hood prep_area 3. Prepare Designated Work Area (Lay down absorbent pads, gather equipment) prep_hood->prep_area prep_waste 4. Stage Halogenated Waste Container (Ensure it is properly labeled) prep_area->prep_waste handle_weigh 5. Weigh Reagent in Fume Hood (Use a tared, sealed container) prep_waste->handle_weigh handle_dissolve 6. Dissolve or Dilute Reagent (Add reagent slowly to solvent) handle_weigh->handle_dissolve handle_transfer 7. Transfer to Reaction Vessel (Use syringe or cannula) handle_dissolve->handle_transfer clean_decontaminate 8. Decontaminate Equipment (Rinse with appropriate solvent into waste) handle_transfer->clean_decontaminate clean_dispose 9. Dispose of Contaminated Materials (Gloves, pads, etc. in solid waste) clean_decontaminate->clean_dispose clean_wash 10. Remove PPE and Wash Hands Thoroughly clean_dispose->clean_wash

Caption: Workflow for handling this compound.

Emergency Response: Immediate and Decisive Action

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Minor Spill (in fume hood) : Absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled container for halogenated waste. Decontaminate the area with a suitable solvent.

  • Major Spill : Evacuate the laboratory immediately. Alert others and contact your institution's Environmental Health and Safety (EHS) department.

Decontamination and Waste Disposal: A Critical Final Step

Proper waste management is crucial for safety and environmental compliance. As a halogenated organic compound, this compound waste must be carefully segregated.[18][19]

Key Principles:

  • Segregation is Paramount : Never mix halogenated waste with non-halogenated organic waste.[19][20] This is critical for proper disposal and cost management.

  • Labeling : All waste containers must be clearly labeled as "Hazardous Waste," listing all chemical constituents, as soon as the first drop of waste is added.[21]

  • Container Integrity : Use only approved, chemically compatible waste containers with secure, vapor-tight lids.

cluster_liquid Liquid Waste cluster_solid Solid Waste start Waste Generated liquid_waste Liquid Waste (e.g., reaction quench, rinsate) start->liquid_waste solid_waste Contaminated Solid Waste (e.g., gloves, absorbent pads, pipette tips) start->solid_waste liquid_container Collect in dedicated 'Halogenated Organic Liquid Waste' container liquid_waste->liquid_container end_node Arrange for pickup by EHS/ Hazardous Waste Contractor liquid_container->end_node solid_container Collect in a sealed, labeled bag or container for 'Halogenated Solid Waste' solid_waste->solid_container solid_container->end_node

Caption: Waste disposal decision tree for halogenated compounds.

By adhering to this comprehensive safety and handling framework, researchers can confidently and safely utilize this compound, ensuring the protection of themselves, their colleagues, and the integrity of their scientific work.

References

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances . OSHA Training School. [Link]

  • HAZARDOUS WASTE SEGREGATION . Bucknell University. [Link]

  • OSHA Standards for Biological Laboratories . Administration for Strategic Preparedness and Response (ASPR). [Link]

  • 10 Tips Working Safely with corrosives . Chemsafe. [Link]

  • Working Safely with Corrosives Meeting Kit . CoAction Specialty. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard . Compliancy Group. [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories . Oregon OSHA. [Link]

  • Standard Operating Procedure for Strong Corrosive Chemicals . University of California, Irvine EHS. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency (EPA). [Link]

  • Lachrymators | Laboratory Safety . Brandeis University. [Link]

  • Halogenated Solvents in Laboratories . Temple University. [Link]

  • Tear gas, formally known as a lachrymator agent . CORDIS, European Commission. [Link]

  • Tear gas . Wikipedia. [Link]

  • SAFETY DATA SHEET for 2,6-Difluorobenzyl bromide . Fisher Scientific. [Link]

  • Irritating and Lachrymatory Agents . Taylor & Francis eBooks. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.